Fmoc-2-methyl-D-phenylalanine
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427843 | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-63-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-methyl-D-phenylalanine is a synthetic amino acid derivative that plays a crucial role in the fields of medicinal chemistry and drug discovery. The incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.
The unique structural features of this compound—the D-configuration of the alpha-carbon and the methyl group at the 2-position of the phenyl ring—confer valuable properties to peptides that contain it. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and half-life of peptide-based therapeutics. The 2-methyl substitution introduces steric hindrance that can influence peptide conformation, receptor binding affinity, and selectivity. These modifications are strategic tools for medicinal chemists to fine-tune the pharmacological profiles of peptide drug candidates.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in the development of novel therapeutics targeting signaling pathways.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [1] |
| Synonyms | Fmoc-D-Phe(2-Me)-OH, Fmoc-o-Me-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-methylphenyl)propionic acid | [1] |
| CAS Number | 352351-63-4 | |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.45 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 110-116 °C | |
| Solubility | Readily soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP); insoluble in water. | [2] |
| Storage | 2-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
| Spectroscopic Technique | Representative Data (for Fmoc-D-phenylalanine) | Interpretation |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.78 (s, 1H, COOH), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 7.21-7.28 (m, 5H, Phe Ar-H), 4.20-4.30 (m, 3H, Fmoc CH, CH₂), 3.10 (dd, 1H, Phe β-CH₂), 2.95 (dd, 1H, Phe β-CH₂) | The spectrum shows characteristic peaks for the Fmoc group (aromatic and aliphatic protons) and the phenylalanine side chain. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 173.5 (COOH), 156.2 (C=O, urethane), 143.9, 140.7, 137.8, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1 (Aromatic C), 65.6 (Fmoc CH₂), 56.5 (Phe α-CH), 46.7 (Fmoc CH), 37.0 (Phe β-CH₂) | The spectrum displays distinct signals for the carbonyl carbons, aromatic carbons of both the Fmoc and phenylalanine moieties, and the aliphatic carbons. |
| Mass Spectrometry (EI) | m/z: 387 (M⁺), 179, 178 (fluorenyl group), 91 (benzyl group) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the Fmoc and phenylalanine structures. |
| Infrared (IR) | ν (cm⁻¹): ~3300 (O-H stretch, carboxylic acid), ~3060 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1740 (C=O stretch, urethane), ~1690 (C=O stretch, carboxylic acid), ~1530 (N-H bend) | The IR spectrum reveals the presence of key functional groups including the carboxylic acid, urethane, and aromatic rings. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 2-methyl-D-phenylalanine with an Fmoc-reagent under basic conditions. A general protocol is provided below.
Materials:
-
2-methyl-D-phenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Acetone
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 2-methyl-D-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. If solubility is an issue, a co-solvent such as 1,4-dioxane or acetone can be added to create a 1:1 mixture with the aqueous solution. Stir until the amino acid is completely dissolved.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or acetone. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl. A white precipitate of this compound should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
HPLC Purification
The crude peptide containing 2-methyl-D-phenylalanine is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the C18 column with a low percentage of Mobile Phase B. Inject the sample and elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The optimal gradient will depend on the specific peptide sequence.
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Applications in Drug Discovery and Signaling Pathways
The unique properties of this compound make it a valuable tool in the design of peptide-based drugs, particularly those targeting G-protein coupled receptors (GPCRs).
Drug Discovery Workflow
The incorporation of this compound into a drug discovery workflow can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis of Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-phenylalanine (Fmoc-2-methyl-D-phenylalanine). This non-natural amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), utilized to introduce unique steric constraints and enhance the metabolic stability of novel peptide therapeutics.[] The 2-methyl substitution on the phenyl ring and the D-configuration offer distinct properties for modulating peptide structure and biological activity.[] This document outlines the key physicochemical properties, a general synthetic pathway, and a detailed experimental protocol for the crucial N-terminal Fmoc protection step, adapted from established methodologies for analogous compounds.
Physicochemical and Analytical Data
High purity of this compound is critical for its successful incorporation into peptide sequences, as impurities can negatively affect the yield and purity of the final synthetic peptide. The key properties and specifications for this reagent are summarized below.
| Property | Value |
| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |
| Synonyms | Fmoc-D-Phe(2-Me)-OH, Fmoc-o-Me-D-Phe-OH |
| CAS Number | 352351-63-4 |
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.45 g/mol [] |
| Appearance | White to off-white solid[] |
| Typical Purity | ≥98.0% (by HPLC)[2] |
| Storage Temperature | 2-8°C[] |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the non-natural amino acid precursor, 2-methyl-D-phenylalanine. The second, and most critical, stage is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Caption: General two-stage synthesis workflow.
Stage 1: Synthesis of 2-methyl-D-phenylalanine
-
Enzymatic Synthesis: Biocatalytic methods, such as those employing engineered Phenylalanine Ammonia Lyases (PALs), can achieve the asymmetric hydroamination of corresponding cinnamic acid derivatives to produce D-phenylalanines with high enantiomeric excess.[3][4][5]
-
Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor is an effective method for producing chiral amino acids.[6]
The development of a specific protocol for 2-methyl-D-phenylalanine would be based on these established principles of asymmetric synthesis.
Stage 2: N-α-Fmoc Protection
The most common and reliable method for introducing the Fmoc protecting group onto the primary amine of an amino acid is through nucleophilic acyl substitution using an activated Fmoc reagent under basic Schotten-Baumann conditions.[7] This method is highly efficient and minimizes side reactions.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-methyl-D-phenylalanine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc reagent. This is followed by the collapse of the tetrahedral intermediate and the departure of a leaving group.
Caption: Mechanism of Fmoc protection.
Comparison of Fmoc Reagents
The choice of Fmoc reagent can influence reaction efficiency and purity profile.
| Reagent | Advantages | Disadvantages |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | High stability, high yield, minimizes dipeptide formation.[7] | Less reactive than Fmoc-Cl. |
| Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Highly reactive. | Can lead to the formation of impurities and is less stable.[7] |
For achieving high purity, Fmoc-OSu is generally the preferred reagent.[7]
Detailed Experimental Protocol
This protocol is adapted from the well-established synthesis of Fmoc-DL-Phe-OH and Fmoc-D-Phe(2-F)-OH.[2][7]
Materials:
-
2-methyl-D-phenylalanine
-
Fmoc-OSu (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO3)
-
Dioxane (or Acetone)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Typical Reaction Conditions:
| Parameter | Condition |
| Solvent System | 1:1 Dioxane/Water[7] |
| Base | 10% Aqueous Sodium Bicarbonate[7] |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 8-12 hours (overnight)[7] |
Procedure:
-
Dissolution: Dissolve 2-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate within a reaction vessel. A 1:1 mixture of dioxane and water can be used as the solvent system.[7] Stir until the amino acid is completely dissolved and cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane.[7] Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours) to ensure the reaction goes to completion.[7]
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The desired this compound product will precipitate as a white solid.[2][7]
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[2][7]
-
Drying: Dry the crude product under vacuum to a constant weight.
-
Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.[7]
Synthesis and Purification Workflow
Caption: Workflow for Fmoc protection and purification.
Conclusion
The synthesis of this compound is a critical process for enabling the exploration of novel peptide-based therapeutics. The key to a successful synthesis lies in the effective asymmetric synthesis of the 2-methyl-D-phenylalanine precursor and the subsequent high-yielding N-terminal protection. The use of Fmoc-OSu under standard Schotten-Baumann conditions provides a reliable and robust route to obtaining the final product with the high degree of purity required for solid-phase peptide synthesis.[7] Rigorous adherence to the detailed protocols and analytical quality control are paramount for researchers and drug developers aiming to incorporate this valuable non-natural amino acid into advanced peptide structures.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized method for the synthesis of D-phenylalanine_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Fmoc-2-methyl-D-phenylalanine molecular weight and formula
Fmoc-2-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, notable for the incorporation of a methyl group at the alpha-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This modification is significant in peptide synthesis, offering unique conformational constraints and proteolytic resistance to peptide backbones. This document provides a technical summary of its core properties, a general protocol for its use in peptide synthesis, and a workflow diagram illustrating its incorporation into a peptide chain.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of the final peptide products.
| Property | Value | Reference |
| Molecular Formula | C25H23NO4 | [1][2][3] |
| Molecular Weight | 401.45 g/mol | [1] |
| Appearance | White to off-white powder | [2][3] |
| CAS Number | 352351-63-4 | [1] |
Note: The molecular weight may be cited as 401.46 g/mol in some sources.[2][3]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the amino acid side chains or the peptide-resin linkage. The alpha-methyl group provides steric hindrance, which can influence coupling efficiency and the secondary structure of the resulting peptide.
General Protocol for Coupling this compound:
This protocol outlines the standard steps for incorporating this compound into a growing peptide chain on a solid support resin.
1. Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
This compound
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
2. Procedure:
-
Step 1: Resin Swelling
-
The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.
-
-
Step 2: Fmoc Deprotection
-
The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.
-
The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.
-
-
Step 3: Amino Acid Activation
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-15 minutes.
-
-
Step 4: Coupling Reaction
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance from the alpha-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
-
Step 5: Washing
-
Following the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
-
Step 6: Cycle Repetition
-
These steps (deprotection, activation, coupling, washing) are repeated for each subsequent amino acid to be added to the peptide chain.
-
Visualizations
The following diagrams illustrate the logical flow of incorporating an Fmoc-protected amino acid into a peptide sequence.
References
Spectroscopic Profile of Fmoc-2-methyl-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fmoc-2-methyl-D-phenylalanine, a key building block in peptide synthesis and drug design. Due to the limited availability of specific experimental data for this compound, the following sections present data for the closely related compound, Fmoc-D-phenylalanine. The methyl group at the 2-position of the phenyl ring in this compound is expected to introduce subtle shifts in the spectroscopic data, particularly in the NMR spectra of the aromatic region and the carbons of the phenyl ring. The data presented here should, therefore, be considered a close approximation for characterization purposes.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on available data for Fmoc-D-phenylalanine.
Table 1: ¹H NMR Data (Approximated)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.8 | br s | Carboxylic acid (-COOH) |
| ~7.89 | d | 2H, Aromatic (Fmoc) |
| ~7.76 | t | 2H, Aromatic (Fmoc) |
| ~7.42 | t | 2H, Aromatic (Fmoc) |
| ~7.33 | t | 2H, Aromatic (Fmoc) |
| ~7.2-7.3 | m | 4H, Aromatic (Phenylalanine) |
| ~4.3-4.4 | m | 1H, α-CH |
| ~4.22 | t | 1H, CH (Fmoc) |
| ~4.15 | m | 2H, CH₂ (Fmoc) |
| ~3.1-3.2 | m | 2H, β-CH₂ |
| ~2.3 | s | 3H, -CH₃ (on phenyl ring) - Expected |
Note: Data is based on Fmoc-D-phenylalanine in DMSO-d₆. The presence of the 2-methyl group is expected to cause splitting and shifting of the phenylalanine aromatic protons and introduce a new singlet around 2.3 ppm.
Table 2: ¹³C NMR Data (Approximated)
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | Carbonyl (-COOH) |
| ~156.1 | Carbonyl (Fmoc, -O-CO-N) |
| ~143.9 | Aromatic (Fmoc, quaternary) |
| ~141.2 | Aromatic (Fmoc, quaternary) |
| ~137.5 | Aromatic (Phenylalanine, quaternary) |
| ~136.0 | Aromatic (Phenylalanine, 2-position) - Expected to be quaternary |
| ~129.2 | Aromatic (Phenylalanine) |
| ~128.1 | Aromatic (Phenylalanine) |
| ~127.6 | Aromatic (Fmoc) |
| ~127.1 | Aromatic (Fmoc) |
| ~126.3 | Aromatic (Phenylalanine) |
| ~125.3 | Aromatic (Fmoc) |
| ~120.1 | Aromatic (Fmoc) |
| ~66.5 | CH₂ (Fmoc) |
| ~56.5 | α-CH |
| ~46.7 | CH (Fmoc) |
| ~37.5 | β-CH₂ |
| ~20.0 | -CH₃ (on phenyl ring) - Expected |
Note: Data is based on Fmoc-D-phenylalanine. The methyl substitution will alter the chemical shifts of the phenyl ring carbons.
Table 3: IR Spectroscopy Data (Approximated)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3300 | N-H stretch (Amide) |
| ~3060 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Urethane) |
| ~1530 | N-H bend (Amide II) |
| ~1450, ~740, ~760 | C-H bend (Aromatic) |
| ~1250 | C-O stretch |
Note: Based on typical values for Fmoc-protected amino acids.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 401.16 | [M+H]⁺ (Calculated for C₂₅H₂₃NO₄) |
| 384.16 | [M-NH₃+H]⁺ |
| 224.09 | [Fmoc-NH-CH]⁺ |
| 179.08 | [Fluorenyl-CH₂]⁺ |
| 165.07 | [Fluorenyl]⁺ |
| 106.07 | [CH₃-C₆H₄-CH₂]⁺ (Benzylic fragment) |
Note: Fragmentation pattern is predicted based on the structure.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.
-
Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺.
-
Mass range: Scan from m/z 100 to 500.
-
Fragmentation can be induced (MS/MS) to confirm the structure.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with key fragments.
An In-depth Technical Guide on the Solubility of Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-2-methyl-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-α-Fmoc protected amino acid is paramount for optimizing coupling efficiency, ensuring high-purity peptide products, and developing robust manufacturing processes. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes qualitative information based on the behavior of structurally similar aromatic Fmoc-amino acids and outlines detailed experimental protocols for determining precise solubility in a laboratory setting.
Physicochemical Properties
This compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The presence of the bulky, hydrophobic Fmoc group, combined with the aromatic side chain of phenylalanine, largely dictates its solubility profile.[2] It is typically supplied as a white to off-white solid.[]
| Property | Value |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.45 g/mol |
| Appearance | White to off-white solid[] |
| Storage Temperature | 2-8 °C[][4] |
Qualitative Solubility of this compound
The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting reaction kinetics and the potential for aggregation.[1] Generally, Fmoc-protected amino acids with aromatic side chains exhibit good solubility in polar aprotic solvents commonly used in SPPS.[5]
Data Presentation: Qualitative Solubility in Common Solvents
| Solvent | Solvent Type | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | Often used as an alternative to DMF and is very effective at solvating resin and reagents.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | Can be used to enhance the solubility of sparingly soluble Fmoc-amino acids, sometimes in mixtures with DMF.[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Variable | Less commonly used in modern Fmoc SPPS due to potential side reactions with piperidine.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1][7] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Less common as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[6] |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |
Experimental Protocols
For applications requiring precise concentration data, the equilibrium solubility can be determined experimentally. The shake-flask method is a widely accepted standard for this purpose.[6]
Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM) of high purity
-
Analytical balance
-
Vortex mixer
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. Ensure enough solid is present to maintain saturation.[1]
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.[1]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[1]
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Utilize a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance, typically at 265 nm or 301 nm.[1]
-
-
Quantification:
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[1]
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.[1]
-
Mandatory Visualization
Caption: Workflow for determining the equilibrium solubility of Fmoc-amino acids.
Caption: Troubleshooting logic for dissolving sparingly soluble Fmoc-amino acids.[5]
References
Purity Analysis of Fmoc-2-methyl-D-phenylalanine by HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the purity of Fmoc-2-methyl-D-phenylalanine, a critical raw material in solid-phase peptide synthesis (SPPS). The presence of impurities in this building block can significantly compromise the synthesis of the target peptide, leading to truncated or modified sequences and complicating purification efforts. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the chemical and enantiomeric purity of this reagent.
Introduction
This compound is a specialized amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The 2-methyl substitution on the phenyl ring can induce conformational constraints and enhance metabolic stability, making it a valuable component in the design of novel therapeutics. Given its direct incorporation into peptide chains, ensuring the high purity of this reagent is paramount for the successful outcome of peptide synthesis and the quality of the final drug substance. Even minor impurities can lead to the formation of diastereomers, truncated sequences, or deletion sequences in the final peptide, underscoring the need for rigorous analytical control.[1]
Common Impurities in Fmoc-Amino Acids
Impurities in Fmoc-protected amino acids can originate from the synthesis of the amino acid itself or from the subsequent attachment of the Fmoc protecting group. These impurities can be broadly categorized as follows:
-
Diastereomeric Impurities: The most common chiral impurity is the L-enantiomer, Fmoc-2-methyl-L-phenylalanine. Its presence can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the desired product.
-
Synthesis-Related Impurities:
-
Free Amino Acid: Residual, unprotected 2-methyl-D-phenylalanine.
-
Dipeptides: Formation of Fmoc-2-methyl-D-phenylalanyl-2-methyl-D-phenylalanine during the Fmoc protection step.
-
β-Alanine Adducts: Impurities arising from the rearrangement of the Fmoc-OSu reagent used during synthesis, leading to the formation of Fmoc-β-alanine and its subsequent adduction to the amino acid.
-
-
Process-Related Impurities: Residual solvents, reagents, and by-products from the synthesis and purification process. Acetic acid is a particularly problematic impurity as it can act as a capping agent, leading to truncated peptide sequences.
Data Presentation: Purity Specifications
The purity of this compound is typically assessed against a set of stringent specifications. The following table summarizes the key analytical tests and their acceptable limits.
| Parameter | Analytical Method | Typical Specification Limit | Purpose |
| Chemical Purity | RP-HPLC | ≥98.0% | Quantifies the main compound relative to non-chiral, synthesis-related impurities.[2] |
| Enantiomeric Purity | Chiral HPLC | ≥99.0% ee | Ensures the absence of the L-enantiomer, which is critical for the biological activity of the final peptide.[2] |
| Identity | Mass Spectrometry | Conforms to theoretical mass | Confirms the molecular weight of the compound.[2] |
Experimental Protocols
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
This method is used to determine the overall chemical purity by separating this compound from non-chiral impurities.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
b. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 95% B over 20-30 minutes.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral HPLC
The separation of the D- and L-enantiomers requires a chiral stationary phase (CSP).
a. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, using the mobile phase as the diluent.
b. HPLC Conditions:
| Parameter | Condition |
| Column | A polysaccharide-based chiral stationary phase is often effective. Lux Cellulose-2 and Lux Cellulose-3 have shown good chiral recognition for Fmoc-amino acids.[4] |
| Mobile Phase | An isocratic mixture of acetonitrile and water with a TFA modifier is commonly used. A typical mobile phase is Acetonitrile / 0.1% Trifluoroacetic Acid (60:40).[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationships of Potential Impurities
Caption: Classification of potential impurities in this compound.
References
The Strategic Incorporation of D-Phenylalanine in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of naturally occurring L-amino acids with their D-isomers is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor enzymatic stability and rapid in vivo clearance. Among the non-proteinogenic amino acids, D-phenylalanine has emerged as a particularly valuable building block. Its unique stereochemistry and bulky aromatic side chain can profoundly influence a peptide's conformational properties, receptor interactions, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the potential applications of D-phenylalanine-containing peptides, with a focus on their roles in modulating opioid receptor activity, combating microbial infections, and targeting cancer cells. This document delves into the underlying mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols to facilitate further research and development in this promising field.
Introduction: The D-Phenylalanine Advantage in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their susceptibility to degradation by proteases, which are ubiquitous in biological systems.[1] The incorporation of D-phenylalanine is a well-established method to enhance the stability of peptides against enzymatic degradation.[1][2] Proteases are chiral enzymes that exhibit a high degree of stereospecificity for L-amino acids, the building blocks of most natural proteins.[3] The introduction of a D-amino acid creates a stereochemical barrier, hindering the peptide's ability to fit into the active site of these enzymes and thus prolonging its circulatory half-life.[3]
Beyond enhancing stability, the inclusion of D-phenylalanine can also modulate the biological activity of a peptide. The conformational constraints imposed by the D-isomer can lead to altered receptor binding affinities and selectivities. Furthermore, the hydrophobic nature of the phenylalanine side chain can influence membrane interactions, which is particularly relevant for antimicrobial and anticancer peptides that act on cell membranes.[1] This guide will explore these applications in detail, providing the necessary data and methodologies for researchers to harness the potential of D-phenylalanine in their drug discovery efforts.
Enhanced Enzymatic Stability
A primary motivation for incorporating D-phenylalanine into peptide sequences is to increase their resistance to proteolytic degradation. Peptides containing D-amino acids are generally poor substrates for common proteases such as trypsin and chymotrypsin, as well as for peptidases present in plasma and serum.[3] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[4]
Quantitative Data: Comparative Stability of D- vs. L-Phenylalanine Peptides
The following table provides illustrative data on the enhanced stability of peptides containing D-phenylalanine compared to their L-phenylalanine counterparts in human plasma.
| Peptide Sequence | Amino Acid at Position X | Half-life (t½) in Human Plasma (hours) | Reference(s) |
| Model Peptide A | L-Phenylalanine | ~2.5 | [4] |
| Model Peptide A | D-Phenylalanine | > 48 | [4] |
| Model Peptide B | L-Amino Acid | 3.2 | [5] |
| Model Peptide B (modified) | D-Amino Acid | > 48 (Illustrative) | [1] |
Note: The data presented is a combination of reported and illustrative values to demonstrate the significant increase in stability typically observed.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a peptide in human plasma using LC-MS analysis.[3][4]
Objective: To determine the in vitro half-life of a D-phenylalanine containing peptide compared to its L-isomer counterpart in human plasma.
Materials:
-
Test peptides (lyophilized powder)
-
Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Thermomixer or incubating water bath
-
Centrifuge
-
LC-MS system with a C18 column
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water with a small amount of DMSO if necessary) at a concentration of 1 mg/mL.
-
Incubation: Thaw the pooled human plasma and bring it to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C with gentle agitation. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold excess of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
LC-MS Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.
Applications in Opioid Receptor Modulation
D-phenylalanine is a key component in the design of potent and selective opioid receptor ligands. The incorporation of D-phenylalanine can influence the peptide's conformation, leading to enhanced binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia. The binding of a D-phenylalanine-containing peptide to an opioid receptor can trigger the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors such as adenylyl cyclase and ion channels.
Quantitative Data: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of various peptides, some containing D-phenylalanine or its analogs, for the µ, δ, and κ opioid receptors.
| Peptide | Receptor | Ki (nM) | Reference(s) |
| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | µ | 0.7 | [6] |
| δ | 62 | [6] | |
| κ | >5000 | [6] | |
| D-Phe-D-Phe-D-Nle-D-Arg-NH2 (FE20041) | κ | N/A | [7] |
| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | µ | 16 | [8] |
| DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) | δ | - | [9] |
| µ | - | [9] | |
| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | κ | 47 | [10] |
| µ | 260 | [10] | |
| δ | 2600 | [10] |
Note: This table includes a selection of peptides to illustrate the range of affinities and selectivities achieved with D-amino acid incorporation.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype.[11]
Objective: To determine the Ki of a D-phenylalanine containing peptide for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Test peptide
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
96-well microtiter plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test peptide or the non-specific binding control.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Applications
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique membrane-disrupting mechanisms of action.[12] The incorporation of D-phenylalanine can enhance the efficacy of AMPs by increasing their stability against bacterial proteases and modulating their interactions with microbial membranes.[13]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial activity of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Target Organism | MIC (µM) | Reference(s) |
| [DipR]5 | S. aureus | 0.39 - 6.25 | [2] |
| E. coli | 12.5 - 25 | [2] | |
| K30-b-F15 | S. aureus | 2 (µg/mL) | [14] |
| E. coli | 8 (µg/mL) | [14] | |
| DTr18-dab | E. coli | 4 (µg/mL) | [15] |
| S. aureus | 2-8 (µg/mL) | [15] | |
| NKC-DOPA5 | E. coli | 16 | [16] |
| P. aeruginosa | - | [17] | |
| S. aureus | - | [17] |
Note: DipR contains 3,3-diphenyl-L-alanine, an analog of phenylalanine. Data for K30-b-F15 is in µg/mL.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details a standard method for determining the MIC of a peptide against a bacterial strain.[16]
Objective: To determine the MIC of a D-phenylalanine containing peptide against E. coli and S. aureus.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Applications
Anticancer peptides (ACPs) represent a promising therapeutic avenue due to their ability to selectively target and kill cancer cells, often through membrane disruption or by inducing apoptosis. The incorporation of D-phenylalanine can enhance the anticancer properties of these peptides by increasing their stability in the tumor microenvironment and improving their interaction with cancer cell membranes.[1]
Mechanism of Action: Induction of Apoptosis
Some D-phenylalanine containing peptides can induce apoptosis in cancer cells. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Selective and Stable Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become the bedrock of peptide and protein synthesis, underpinning significant advancements in biomedical research and therapeutic drug development.[1] Central to the success and widespread adoption of SPPS is the strategic use of protecting groups to ensure the precise, stepwise assembly of amino acids. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence as the dominant choice for the temporary protection of the α-amino group of amino acids.[1] Its popularity stems from its unique chemical properties, most notably its lability under mild basic conditions, which stands in contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1] This fundamental difference forms the basis of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern peptide synthesis that allows for selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1]
This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, provide detailed experimental protocols, present key quantitative data in a clear and accessible format, and illustrate the underlying chemical workflows and mechanisms.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a polymeric resin.[2][3] This solid-phase approach simplifies the purification process at each step, as by-products and excess reagents can be easily removed by simple filtration and washing.[2] Each cycle of amino acid addition in Fmoc-SPPS consists of three main steps: deprotection, activation and coupling, and washing.
The Chemistry of the Fmoc Group
The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1][4] Its structure comprises a fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[1]
Mechanism of Fmoc Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4]
Mechanism of Fmoc Deprotection: The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a mild base, most commonly a secondary amine like piperidine.[5][6] The process involves two key steps:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[5]
-
β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[5]
The excess piperidine in the reaction mixture also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly liberated amine and causing chain termination.[5] The formation of the dibenzofulvene-piperidine adduct is advantageous as it possesses a strong UV absorbance at approximately 301 nm, which can be utilized for real-time monitoring of the deprotection reaction's completion.[1][5]
Advantages of the Fmoc Protecting Group
The Fmoc strategy offers several significant advantages over the traditional Boc methodology, leading to its widespread adoption:
-
Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences and the resin support.[1][7]
-
Orthogonality: The Fmoc group is base-labile, while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt).[][9] This true orthogonality allows for the selective removal of the α-amino protecting group at each step without affecting the side chains.[][9]
-
Compatibility with Sensitive Residues: The milder conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation.[7][10]
-
Amenability to Automation: The straightforward and repetitive nature of the Fmoc-SPPS cycle, coupled with the ability to monitor deprotection via UV absorbance, has made it highly suitable for automation.[1]
-
High Yields and Purity: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is crucial for the synthesis of long peptides.[] The mild deprotection steps also minimize side reactions, often resulting in higher purity crude products compared to the Boc strategy.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality. For a C-terminal carboxyl group, Wang resin is commonly used, while Rink Amide resin is suitable for a C-terminal amide.[11]
-
Swelling: Place the resin in a suitable reaction vessel and add a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11][12] Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal accessibility of the reactive sites.[5][11]
Fmoc Deprotection
-
Drain the swelling solvent from the resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[5][13]
-
Agitate the mixture at room temperature for 5-10 minutes.[5] For some sequences, a two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) is employed to ensure complete removal of the Fmoc group.[13]
-
Drain the deprotection solution. This solution can be collected for UV monitoring to quantify the completion of the reaction.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
Amino Acid Coupling
-
Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent and a base.[1][14] Common coupling reagents include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP.[14] A base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is typically used.[14]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.[14]
-
Agitate the mixture at room temperature for the recommended coupling time, which can range from 15 minutes to several hours depending on the coupling reagent and the specific amino acids being coupled.[11][14]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, complete coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[15]
Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.[16]
-
Prepare a cleavage cocktail. A common and effective cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[11][17] TIS acts as a scavenger to trap reactive cationic species generated during the cleavage process.[17]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11][16]
-
Agitate the mixture at room temperature for 2-3 hours.[11][16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1][16]
-
Dry the crude peptide pellet under vacuum.[1]
Data Presentation
The efficiency of Fmoc-SPPS is often evaluated based on several quantitative parameters. The following tables summarize typical reagents, conditions, and performance metrics.
Table 1: Common Reagents and Conditions in Fmoc-SPPS
| Step | Reagent/Solvent | Typical Concentration/Equivalents | Typical Time |
| Resin Swelling | DMF or DCM | - | 30-60 min |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5-30 min[5][11] |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents[1] | 15-180 min[14] |
| Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) | 2.9-4.5 equivalents[12][14] | ||
| Base (e.g., DIPEA, Collidine) | 6 equivalents[14] | ||
| Cleavage & Deprotection | TFA/TIS/Water | 95:2.5:2.5 (v/v/v)[11] | 2-3 hours[11] |
Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[14] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[14] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[14] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[14] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low to Moderate[14] |
Potential Side Reactions and Mitigation Strategies
Despite its robustness, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.
-
Aspartimide Formation: This is a common side reaction involving the cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[18][19] It can be promoted by the basic conditions of Fmoc deprotection.[20] The addition of HOBt to the piperidine solution can help reduce the formation of aspartimide.[18][19]
-
Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, where the liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[18][19] This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[21] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation.[19]
-
Racemization: Although generally low with urethane-based protecting groups like Fmoc, racemization can occur during the activation step, especially for certain amino acids like histidine and cysteine.[14][] The choice of coupling reagent and the addition of additives like HOBt or Oxyma can minimize racemization.[14][23]
-
Dibenzofulvene (DBF) Adduct Formation: Incomplete scavenging of the DBF byproduct during deprotection can lead to its reaction with the N-terminal amine of the peptide, causing chain termination.[20] Using a sufficient excess of piperidine and ensuring adequate washing helps to prevent this.[5]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides, including those with sensitive modifications.[1][7] The Fmoc/tBu strategy offers significant advantages in terms of milder reaction conditions, compatibility with a wide range of amino acids, and the ability to produce high-purity peptides in high yields.[][9] A thorough understanding of the underlying chemistry, detailed experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for a myriad of applications in research, diagnostics, and therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 23. bachem.com [bachem.com]
Stereochemistry of 2-Methyl-D-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-D-phenylalanine, a non-proteinogenic α-methylated amino acid, presents a unique stereochemical profile that is of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon imparts conformational constraints and resistance to enzymatic degradation, making it a valuable building block for novel peptidomimetics and therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of 2-methyl-D-phenylalanine, including its synthesis, stereochemical characterization, and biological significance. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug discovery.
Introduction
The stereochemistry of amino acids is a fundamental determinant of their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their derivatives play crucial roles in various physiological and pathological processes. α-Methylated amino acids, characterized by the substitution of the α-hydrogen with a methyl group, represent a class of unnatural amino acids with distinct conformational properties.[1] This modification restricts the rotation around the peptide backbone, influencing the secondary structure of peptides and enhancing their stability against enzymatic cleavage.[1]
2-Methyl-D-phenylalanine combines the features of a D-amino acid and an α-methylated amino acid, making it a compelling candidate for the design of peptides with improved pharmacokinetic and pharmacodynamic profiles. Understanding its precise three-dimensional structure and chiroptical properties is paramount for its rational incorporation into drug candidates.
Synthesis and Chiral Separation
The synthesis of enantiomerically pure 2-methyl-D-phenylalanine can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Synthesis
A potential synthetic pathway could involve the asymmetric alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. Subsequent deprotection and purification would yield the target molecule.
Chiral Resolution
Resolution of a racemic mixture of 2-methyl-phenylalanine is another viable strategy. This can be accomplished using techniques such as chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation of Phenylalanine Analogs
While a specific method for 2-methyl-D-phenylalanine is not detailed, a general approach for the chiral separation of phenylalanine derivatives can be adapted. Chiral ligand-exchange chromatography is a powerful technique for resolving amino acid enantiomers.[2]
-
Column: A conventional C18 column.[2]
-
Mobile Phase: A chiral mobile phase containing a copper(II) salt and an enantiomerically pure ligand, such as L-phenylalanine. A typical mobile phase composition could be 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water, with the pH adjusted to 3.2.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20 °C.[2]
-
Detection: UV at 254 nm.
This method relies on the formation of diastereomeric metal complexes between the analyte enantiomers and the chiral ligand in the mobile phase, which are then separated on the achiral stationary phase based on their differential stability and retention.[2] The separation is often an enthalpy-controlled process.[2]
Stereochemical Characterization
The absolute configuration and conformational properties of 2-methyl-D-phenylalanine are determined using a combination of spectroscopic and chiroptical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of chiral molecules. While a specific high-resolution spectrum for 2-methyl-D-phenylalanine is not publicly available, the expected signals can be predicted based on the structure and data from similar compounds.
Predicted ¹H NMR Spectral Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | m | Aromatic protons |
| ~3.8 | q | α-proton (if present, residual) |
| ~3.1-3.3 | m | β-protons (diastereotopic) |
| ~1.5 | s | α-methyl protons |
The diastereotopic β-protons are expected to show distinct chemical shifts and coupling constants due to the chiral center. Advanced NMR techniques, such as NOESY, can provide through-space correlations that help to define the preferred conformation of the molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is highly sensitive to the stereochemistry of chiral molecules and is particularly useful for studying the conformation of amino acids and peptides.[3][4] The CD spectrum of 2-methyl-D-phenylalanine is expected to show characteristic Cotton effects that are opposite in sign to its L-enantiomer.
The incorporation of α-methylated amino acids into peptides is known to induce helical conformations.[3][5] CD spectroscopy can be used to monitor the formation of such secondary structures. For example, peptides rich in L-(αMe)Aoc, another chiral α-methylated amino acid, have been shown to favor the formation of right-handed 3₁₀-helices.[3]
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | [6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6][7] |
| Molecular Weight | 179.22 g/mol | [6][7] |
| CAS Number | 17350-84-4 | [6] |
Biological Significance and Applications
α-Methyl-DL-phenylalanine has been utilized in research as an inhibitor of phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism.[8][9] This inhibitory activity has been exploited to induce experimental phenylketonuria in animal models for studying the effects of high phenylalanine levels on brain development.[8][10] Studies have shown that administration of α-methylphenylalanine in combination with phenylalanine leads to disaggregation of brain polyribosomes and a reduction in protein synthesis.[8]
The incorporation of 2-methyl-D-phenylalanine into peptides can enhance their therapeutic potential. The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life. Furthermore, the conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.[1] These properties make 2-methyl-D-phenylalanine a valuable tool for the development of more stable and effective peptide-based drugs.
Visualizations
Caption: Workflow for the synthesis and stereochemical analysis of 2-methyl-D-phenylalanine.
Caption: Enantiomeric relationship between 2-methyl-D-phenylalanine and 2-methyl-L-phenylalanine.
Conclusion
The stereochemistry of 2-methyl-D-phenylalanine offers a compelling avenue for the design of novel therapeutics. Its unique structural features, arising from the combination of a D-configuration and α-methylation, provide a powerful strategy to enhance the stability and biological activity of peptides. This technical guide has summarized the key aspects of its synthesis, stereochemical characterization, and biological relevance. Further research into specific, efficient asymmetric synthetic routes and a more detailed exploration of its biological effects in various contexts will undoubtedly expand its application in drug discovery and development.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Methyl-D-phenylalanine | C10H13NO2 | CID 7023409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Methyl-DL-phenylalanine | 4415-69-4 | Benchchem [benchchem.com]
- 10. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with improved pharmacological properties. Fmoc-2-methyl-D-phenylalanine is a sterically hindered, non-natural amino acid derivative that offers unique advantages in peptide design. The presence of a methyl group on the α-carbon and the D-configuration of the side chain provide significant steric bulk, which can enforce specific peptide conformations and, crucially, enhance resistance to enzymatic degradation by proteases.[1] This increased stability can lead to a longer in-vivo half-life, a critical attribute for peptide-based drugs.
The primary challenge in utilizing this compound in solid-phase peptide synthesis (SPPS) lies in the steric hindrance posed by the α-methyl group, which can lead to slower coupling kinetics and incomplete reactions. This necessitates the use of optimized protocols and highly efficient coupling reagents to ensure successful incorporation into the peptide chain. These application notes provide a comprehensive guide to the use of this compound in SPPS, including recommended coupling conditions, detailed experimental protocols, and an overview of its potential applications.
Applications
The incorporation of 2-methyl-D-phenylalanine into peptide sequences can impart several beneficial properties, making it a valuable tool in drug design and development:
-
Enhanced Proteolytic Stability: The α-methyl group and the D-configuration of the amino acid effectively shield the adjacent peptide bonds from cleavage by endogenous proteases, significantly increasing the peptide's half-life in biological systems.[1]
-
Conformational Rigidity: The steric bulk of the 2-methyl-D-phenylalanine residue can restrict the conformational freedom of the peptide backbone, inducing specific secondary structures such as β-turns or helical motifs. This can lead to enhanced receptor binding affinity and specificity.
-
Antimicrobial Peptides (AMPs): The introduction of D-amino acids and increased hydrophobicity through residues like phenylalanine can enhance the efficacy and stability of AMPs.[1] Peptides containing D-phenylalanine have shown potential in disrupting bacterial membranes.
-
Anticancer Peptides (ACPs): The incorporation of D-phenylalanine can improve the anticancer properties of peptides by increasing their stability in the tumor microenvironment and enhancing their affinity for cancer cell membranes.[1]
-
Opioid Receptor Modulation: Peptides containing D-phenylalanine have been investigated for their potential to modulate opioid receptors, which are involved in pain perception.[1]
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the general performance of various coupling reagents for the incorporation of sterically hindered amino acids. While specific quantitative data for this compound is not extensively available, the data presented for other hindered residues provides a strong indication of the expected performance.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| COMU | Aminium/Uronium Salt | 30-60 minutes | >98 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good | Very Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good | Low |
Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences. Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF from the resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the resin for 3 minutes, then drain the solution. d. Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. b. Add the base (e.g., DIPEA, 6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid. c. Drain the DMF from the washed resin. d. Immediately add the activated this compound solution to the resin. e. Agitate the reaction vessel at room temperature. Due to the steric hindrance of this compound, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, a double coupling (repeating step 3) may be necessary.
-
Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. c. Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).
-
Confirmation of Coupling (Kaiser Test): a. Take a small sample of the resin beads. b. Perform the Kaiser test according to the manufacturer's instructions. c. A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) indicates the presence of free amines and an incomplete coupling, in which case a recoupling (repeating step 3) is required.
-
Cycle Repetition: Repeat steps 2-5 for the next amino acid to be coupled in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The cleaved peptide is then precipitated in cold diethyl ether, purified by reverse-phase HPLC, and characterized by mass spectrometry.
Visualizations
References
Application Notes and Protocols for Coupling Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-methyl-D-phenylalanine is an α-methylated amino acid derivative increasingly utilized in peptide synthesis to introduce conformational constraints and enhance peptide stability against enzymatic degradation. The presence of the methyl group at the α-carbon, however, presents a significant steric hindrance, making its incorporation into a growing peptide chain a synthetic challenge. This can lead to lower coupling yields and an increased risk of side reactions, including racemization.
This document provides a comprehensive guide to the coupling protocols for this compound, offering a comparative analysis of common coupling reagents, detailed experimental procedures, and troubleshooting strategies. The information herein is intended to assist researchers in optimizing the synthesis of peptides containing this sterically hindered amino acid.
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in coupling this compound is the steric bulk surrounding the carboxylic acid group. This hindrance slows down the rate of acylation of the N-terminal amine of the growing peptide chain. Consequently, standard coupling protocols may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is imperative.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity. While specific quantitative data for this compound is not extensively available in a single source, the following table summarizes the expected performance of common coupling reagents based on data from studies on other sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 30 - 60 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 45 - 90 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 30 - 60 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 60 - 120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 90 - 240 minutes | 95 - 98 | Good | Low |
Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences. Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.
Protocol 1: Manual SPPS using HATU Coupling
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color.
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Manual SPPS using HCTU Coupling
HCTU is another highly efficient coupling reagent suitable for sterically hindered amino acids.
Procedure:
Follow the same procedure as in Protocol 1, with the following modification in the coupling step (Step 4):
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the coupling of this compound.
Caption: Activation of this compound with a coupling reagent and base.
Caption: General workflow for a single coupling cycle in SPPS.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reactivity of coupling reagent. | Switch to a more potent reagent (e.g., HATU or HCTU). |
| Steric hindrance. | Increase coupling time (e.g., to 4 hours or overnight). Perform a double coupling (repeat the coupling step with fresh reagents). | |
| Peptide aggregation. | Use a solvent mixture known to disrupt aggregation (e.g., "magic mixture": DCM/DMF/NMP 1:1:1). Consider microwave-assisted synthesis. | |
| Racemization | Prolonged activation time. | Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Strong base. | Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, particularly if racemization is a concern. | |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0°C or room temperature). |
Conclusion
The successful incorporation of this compound into peptide sequences requires careful consideration of the coupling protocol. The use of highly reactive coupling reagents such as HATU or HCTU, along with optimized reaction times and appropriate bases, is crucial to overcome the steric hindrance and achieve high coupling efficiencies while minimizing side reactions. The protocols and troubleshooting guide provided in this document offer a solid foundation for researchers to develop robust and reliable methods for the synthesis of peptides containing this valuable non-proteinogenic amino acid.
Expanding the Proteomic Alphabet: Application Notes and Protocols for Incorporating Unnaural Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance peptide stability, modulate biological activity, and create sophisticated molecular probes. This document provides detailed application notes and experimental protocols for the three primary methods of UAA incorporation: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and Cell-Free Protein Synthesis (CFPS).
Application Notes
The introduction of UAAs can significantly enhance the therapeutic potential of peptides by overcoming inherent limitations such as poor stability and low cell permeability. For instance, replacing L-amino acids with their D-enantiomers can confer resistance to enzymatic degradation. Furthermore, the incorporation of functionalities like fluorescent tags, photocrosslinkers, or bioorthogonal handles allows for advanced applications in imaging, target identification, and the construction of complex bioconjugates.[1] The choice of incorporation method depends on the desired peptide length, the specific UAA, and the intended application.
Solid-Phase Peptide Synthesis (SPPS) is the most established and versatile method for chemical peptide synthesis, allowing for the site-specific incorporation of a wide variety of UAAs.[1] The iterative nature of SPPS, however, can lead to a decrease in yield with increasing peptide length.[2]
Native Chemical Ligation (NCL) offers a powerful approach for the synthesis of larger peptides and small proteins by joining together two synthetic or recombinant peptide fragments.[3] This method requires a C-terminal thioester on one peptide and an N-terminal cysteine on the other, although variations exist to expand the range of ligation sites.[4][5]
Cell-Free Protein Synthesis (CFPS) has emerged as a robust platform for producing proteins containing UAAs.[6] By operating in an open, in vitro environment, CFPS systems bypass the constraints of cell viability and membrane permeability, allowing for high-level incorporation of UAAs that might be toxic to living cells.[6]
Quantitative Data Summary
The efficiency, yield, and purity of peptide synthesis are critical parameters for any incorporation method. The following table summarizes representative quantitative data for SPPS, NCL, and CFPS. It is important to note that these values can vary significantly depending on the peptide sequence, the specific UAA, and the optimization of the experimental conditions.
| Method | Parameter | Typical Values | Notes |
| Solid-Phase Peptide Synthesis (SPPS) | Crude Yield | >50% | Highly sequence-dependent.[7] |
| Purity (crude) | 50-80% | Requires purification by RP-HPLC.[2] | |
| Overall Yield (purified) | 1-50% | Decreases with increasing peptide length.[2] | |
| Incorporation Efficiency | >99% per cycle | With optimized coupling reagents.[8] | |
| Native Chemical Ligation (NCL) | Ligation Yield | Near quantitative | With optimized catalysts and conditions.[9] |
| Overall Yield (purified) | 2-40% | Dependent on the synthesis of peptide fragments.[10] | |
| Purity | High | The ligation reaction is highly specific.[4] | |
| Cell-Free Protein Synthesis (CFPS) | Protein Yield | 0.01 - 1 mg/mL | System dependent (e.g., PURE vs. E. coli extract).[11][12] |
| Incorporation Efficiency | Up to 100% | Dependent on the orthogonality of the aaRS/tRNA pair.[13] | |
| Purity | Variable | Requires purification from the cell-free reaction mixture. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a UAA.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural and unnatural amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, DODT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (natural or unnatural) in DMF.
-
Add the coupling reagent and base.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Native Chemical Ligation (NCL)
This protocol describes a general procedure for the ligation of two peptide fragments.
Materials:
-
Peptide 1 with a C-terminal thioester
-
Peptide 2 with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Dissolve Peptides: Dissolve equimolar amounts of the C-terminal thioester peptide and the N-terminal cysteine peptide in the ligation buffer.
-
Add Catalysts: Add the thiol catalyst and reducing agent to the reaction mixture.
-
Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry. Ligation is typically complete within 1-24 hours.
-
Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.
Cell-Free Protein Synthesis (CFPS) for UAA Incorporation
This protocol provides a general workflow for UAA incorporation using an E. coli S30 extract-based CFPS system.
Materials:
-
E. coli S30 cell extract
-
Reaction buffer containing amino acids (excluding the one to be replaced by the UAA), energy source (e.g., phosphoenolpyruvate), salts, and cofactors.
-
Plasmid DNA encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).
-
The unnatural amino acid.
-
T7 RNA polymerase.
Procedure:
-
Prepare the CFPS Reaction: In a microcentrifuge tube, combine the S30 extract, reaction buffer, plasmid DNA, orthogonal aaRS, suppressor tRNA, the UAA, and T7 RNA polymerase.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Protein Expression Analysis: Analyze the protein expression by SDS-PAGE and Western blotting. Successful UAA incorporation will result in the production of the full-length protein.
-
Purification: Purify the UAA-containing protein using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).
Visualizations
Experimental Workflow for UAA Incorporation via SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of UAA-containing peptides.
Logical Relationship of UAA Incorporation Methods
Caption: Relationship between major methods for UAA incorporation into peptides.
ORAI1 Signaling Pathway Modulation by Photocrosslinking UAAs
The ORAI1 protein is a key component of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in calcium signaling.[14] By incorporating photocrosslinking UAAs, such as p-azido-L-phenylalanine (Azi) or p-benzoyl-L-phenylalanine (Bpa), into specific sites of the ORAI1 protein, researchers can use UV light to induce covalent bond formation with nearby residues, thereby controlling the activation of the CRAC channel and downstream signaling events.[14]
Caption: Light-mediated control of the ORAI1 signaling pathway using photocrosslinking UAAs.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Fmoc-α-methyl-D-phenylalanine in Peptide Drug Design
Introduction
The development of peptide-based therapeutics is often challenged by their susceptibility to enzymatic degradation and inherent conformational flexibility, which can lead to poor bioavailability and reduced potency.[1][2] The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations.[3] Fmoc-α-methyl-D-phenylalanine (Fmoc-α-Me-D-Phe-OH), a derivative of phenylalanine, is a valuable building block in modern peptide drug design.[4] It combines two critical features: a D-amino acid configuration and α-methylation. This unique structure is used to enhance proteolytic stability, introduce conformational constraints, and ultimately improve the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.[4][5]
These application notes provide a comprehensive overview of the use of Fmoc-α-methyl-D-phenylalanine in solid-phase peptide synthesis (SPPS), its impact on peptide properties, and detailed protocols for its incorporation and subsequent analysis.
Note on Nomenclature: The term "2-methyl-D-phenylalanine" can be ambiguous. This document focuses on α-methyl-D-phenylalanine (CAS 152436-04-9 for the Fmoc-protected version), where the methyl group is on the alpha-carbon of the amino acid backbone.[4] This modification is distinct from ring-methylated versions like 2-methylphenylalanine (o-methylphenylalanine), where the methyl group is on the phenyl ring.[]
Key Applications and Advantages
-
Enhanced Proteolytic Stability: Native peptides composed of L-amino acids are readily cleaved by proteases.[2] The incorporation of a D-amino acid introduces a stereochemically unnatural configuration that hinders recognition and binding by proteases, which are highly specific to L-amino acids.[2][3] The addition of an α-methyl group provides further steric hindrance near the peptide bond, significantly increasing resistance to enzymatic degradation and extending the peptide's in-vivo half-life.[5]
-
Conformational Constraint: The α-methyl group sterically restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the conformational flexibility of the peptide, encouraging the adoption of specific secondary structures such as β-turns or helical folds.[7][8] By "locking" the peptide into a bioactive conformation, it can lead to higher binding affinity and specificity for its biological target.[2]
-
Improved Pharmacokinetic Profile: Enhanced stability against proteolysis directly translates to a longer circulating half-life, reducing dosing frequency and improving patient compliance.[2] The increased hydrophobicity imparted by the methyl group can also influence the peptide's interaction with membranes and its overall biodistribution.
Quantitative Data Summary
The incorporation of Fmoc-α-methyl-D-phenylalanine is expected to yield tangible improvements in a peptide's physicochemical and biological properties. The following tables provide a summary of the building block's properties and illustrative data on how its inclusion can affect a hypothetical peptide.
Table 1: Physicochemical Properties of Fmoc-α-methyl-D-phenylalanine
| Property | Value | Reference |
|---|---|---|
| Synonyms | Fmoc-α-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid | [4] |
| CAS Number | 152436-04-9 | [4] |
| Molecular Formula | C₂₅H₂₃NO₄ | [4] |
| Molecular Weight | 401.46 g/mol | [4] |
| Appearance | White powder | [4] |
| Storage | 0 - 8 °C | [4] |
| Purity | ≥ 99.5% (Chiral HPLC) |[4] |
Table 2: Illustrative Comparison of Proteolytic Stability This table shows hypothetical data for a model decapeptide versus its analogue containing an α-methyl-D-phenylalanine substitution, demonstrating the expected increase in stability.
| Peptide | Sequence | Half-life in Human Serum (t½, hours) |
|---|---|---|
| Parent Peptide | Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-Arg-Lys | ~0.5 |
| Modified Peptide | Tyr-Gly-Gly-(α-Me-D-Phe) -Leu-Arg-Arg-Ile-Arg-Lys | > 24 |
Table 3: Illustrative Comparison of Receptor Binding Affinity This table shows hypothetical data illustrating how conformational rigidity can improve binding to a target receptor (e.g., a GPCR).
| Peptide | Target Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Parent Peptide | GLP-1 Receptor | 15.2 |
| Modified Peptide | GLP-1 Receptor | 1.8 |
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a Peptide containing Fmoc-α-methyl-D-phenylalanine.
Caption: Mechanism of enhanced proteolytic stability conferred by α-methyl-D-amino acid incorporation.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway often targeted by peptide drugs.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-α-methyl-D-phenylalanine via SPPS
This protocol outlines the manual coupling of the sterically hindered Fmoc-α-methyl-D-phenylalanine onto a solid support resin. Due to steric hindrance, specialized coupling reagents and potentially longer reaction times or double coupling are recommended.[9][10]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol scale)
-
Fmoc-α-methyl-D-phenylalanine (0.4 mmol, 4 eq)
-
HATU (1-Hydroxy-7-azabenzotriazole) (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: If starting a new synthesis, load the first amino acid onto the resin.[11] For an ongoing synthesis, ensure the resin is swollen in DMF for at least 30 minutes.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-α-methyl-D-phenylalanine and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The extended time is to overcome the steric hindrance of the α-methyl group.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the vessel, wash with DMF, and repeat the coupling step (Steps 4-7) with a fresh solution of activated amino acid.
-
Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Continuation: The resin is now ready for the deprotection of the newly added amino acid and coupling of the next residue in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v). Caution: TFA is highly corrosive. Work in a fume hood.
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[13]
-
Stir or agitate the mixture at room temperature for 2-3 hours.[12]
-
Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin once more with a small volume of TFA and combine the filtrates.
-
Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether with gentle stirring.
-
A white precipitate (the crude peptide) should form.
-
Allow the peptide to precipitate fully by storing it at -20°C for at least 30 minutes.
-
Pellet the crude peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]
Materials:
-
Crude, dried peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). If solubility is an issue, a small amount of DMSO or DMF can be used.[15]
-
Purification:
-
Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 10% to 70% B over 40 minutes). The increased hydrophobicity from the α-methyl-D-phenylalanine may require a modified, shallower gradient for good separation.[15]
-
Monitor the elution profile at 215-220 nm.[14]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide of the correct molecular weight.[16][17]
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.[14]
Protocol 4: In Vitro Proteolytic Stability Assay
This assay compares the stability of the modified peptide to its unmodified counterpart in the presence of a protease or biological matrix like human serum.[3]
Materials:
-
Purified parent peptide and α-Me-D-Phe modified peptide
-
Human serum or a specific protease solution (e.g., Trypsin, Chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA)
-
LC-MS system
Procedure:
-
Peptide Solutions: Prepare stock solutions of both the parent and modified peptides in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate tubes, dilute the peptide stock solutions into pre-warmed (37°C) human serum or protease solution to a final concentration of 100 µg/mL.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant from each time point by LC-MS. Quantify the amount of remaining intact peptide by measuring the area of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the parent and modified peptides. Calculate the half-life (t½) for each peptide under the assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 7. osti.gov [osti.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 17. ijsra.net [ijsra.net]
Application Notes and Protocols for the Use of Fmoc-2-methyl-D-phenylalanine in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery to develop novel therapeutics with enhanced stability, target affinity, and specificity. Fmoc-2-methyl-D-phenylalanine is a synthetic amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structural features—the D-configuration of the alpha-carbon and the methyl group on the phenyl ring—offer significant advantages in the design of peptide-based drugs.
The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in-vivo half-life of the peptide.[1] The 2-methyl substitution on the phenyl ring introduces steric hindrance, which can lock the peptide into a specific conformation. This conformational constraint can lead to higher binding affinity and selectivity for the target protein. This document provides detailed application notes and protocols for the use of this compound in the synthesis and screening of peptide libraries.
Key Applications of this compound
-
Enhanced Proteolytic Stability: Peptides incorporating 2-methyl-D-phenylalanine are expected to exhibit increased resistance to degradation by proteases, leading to a longer biological half-life.[1]
-
Conformational Rigidity: The methyl group on the phenyl ring restricts the rotational freedom of the side chain, which can help to pre-organize the peptide backbone into a bioactive conformation for target binding.
-
Increased Binding Affinity and Specificity: By reducing the conformational entropy of the peptide, the energy penalty for binding to a target is lowered, potentially leading to higher affinity. The fixed conformation can also improve selectivity by favoring binding to the intended target over off-target proteins.
-
Novel Chemical Space: The inclusion of this compound expands the chemical diversity of peptide libraries beyond the 20 proteinogenic amino acids, opening up possibilities for identifying novel ligands against challenging targets.[2]
Data Presentation: Quantitative Analysis of Peptides Containing Constrained and D-Amino Acids
While extensive quantitative data from high-throughput library screens specifically using this compound is not widely available in public literature, the following table presents data from studies on peptides containing D-amino acids and other constrained unnatural amino acids to illustrate the potential impact of such modifications on biological activity and binding affinity.
| Peptide/Compound | Target | Assay Type | Quantitative Value | Reference |
| Gly-D-Phe | Thermolysin | Affinity Chromatography | Association Constant (Ka) = (3.3+/-0.8)x10(5) M(-1) | [3] |
| UNP-6457 (cyclic peptide with D-propargyl glycine) | MDM2 | TR-FRET Assay | IC50 = 8.9 nM | [4] |
| UNP-5230 (stereoimpure mixture) | MDM2 | Fluorescence Polarization | IC50 = 90 nM | [4] |
| UNP-5230 (stereoimpure mixture) | MDM4 | Fluorescence Polarization | IC50 = 2.00 µM | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-methyl-D-phenylalanine
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin to yield a C-terminally amidated peptide, using the standard Fmoc/tBu methodology.
Materials and Reagents:
-
Rink Amide Resin
-
This compound
-
Other standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a solution of the standard Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Due to potential steric hindrance from the methyl group, a stronger coupling agent like HATU or longer coupling times may be necessary.
-
Pre-activate a solution of this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 2-4 hours. A ninhydrin test can be performed to ensure complete coupling.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for all subsequent amino acids in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase HPLC.
Protocol 2: One-Bead-One-Compound (OBOC) Peptide Library Synthesis
This protocol utilizes the "split-and-pool" method to generate a combinatorial peptide library where each bead ideally contains a unique peptide sequence.[5]
Procedure:
-
Initial Setup: Divide the resin into a number of equal portions corresponding to the number of amino acids to be used in the first position.
-
First Coupling: Couple a different amino acid (including this compound) to each portion of the resin as described in Protocol 1.
-
Pooling: Combine all portions of the resin and wash thoroughly to mix the beads completely.
-
Splitting: Re-divide the pooled resin into equal portions.
-
Second Coupling: Couple a different amino acid to each new portion of resin.
-
Repeat: Continue the split-pool-couple cycles until the desired peptide length is achieved.
Protocol 3: On-Bead Screening of an OBOC Library
This protocol describes a general method for screening an OBOC library for peptides that bind to a specific target protein.
Materials:
-
OBOC peptide library on beads
-
Target protein, fluorescently labeled (e.g., with FITC or a fluorescent protein fusion)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescence microscope or bead sorter
Procedure:
-
Library Preparation: Wash the library beads with wash buffer.
-
Blocking: Incubate the beads in blocking buffer for 1 hour to reduce non-specific binding.
-
Target Incubation: Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined concentration for 1-2 hours.
-
Washing: Wash the beads extensively with wash buffer to remove unbound target protein.
-
Hit Identification:
-
Visually inspect the beads under a fluorescence microscope. Beads that exhibit high fluorescence are considered "hits".
-
Alternatively, use a bead sorter to automatically isolate the highly fluorescent beads.
-
-
Hit Isolation: Manually pick the fluorescent beads using a micropipette.
-
Sequence Analysis: Determine the sequence of the peptide on the isolated hit beads, typically by Edman degradation or mass spectrometry.
Conclusion
This compound is a valuable building block for the creation of peptide libraries with enhanced drug-like properties. Its incorporation can lead to peptides with increased stability and conformational rigidity, which are desirable attributes for therapeutic candidates. The protocols provided herein offer a framework for the synthesis and screening of peptide libraries containing this and other unnatural amino acids. While quantitative data for libraries specifically containing this compound is still emerging, the principles and methodologies described are well-established in the field of combinatorial peptide chemistry and are expected to yield novel and potent peptide ligands.
References
- 1. nbinno.com [nbinno.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Synthesis Involving Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and therapeutic peptide development. Fmoc-2-methyl-D-phenylalanine, a sterically hindered amino acid, offers unique structural constraints that can enhance peptide stability, receptor affinity, and biological activity. Its D-configuration provides resistance to enzymatic degradation, while the α-methyl group restricts conformational flexibility, often leading to peptides with improved pharmacokinetic profiles.
These application notes provide detailed protocols and comparative data for the efficient incorporation of this compound in automated solid-phase peptide synthesis (SPPS). The information herein is intended to guide researchers in overcoming the challenges associated with sterically hindered residues to achieve high-purity peptides for various research and drug development applications.
Data Presentation: Quantitative Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. High-reactivity reagents are necessary to overcome the steric hindrance and achieve efficient amide bond formation. Below is a summary of the performance of common coupling reagents in the synthesis of peptides containing such challenging residues.
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time (Automated Synthesizer) | Representative Purity (%) | Key Advantages & Considerations |
| HATU/DIPEA | Uronium/Aminium Salt | 15-45 minutes | >95 | Considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester; lower risk of racemization.[1][2][3] |
| HBTU/DIPEA | Uronium/Aminium Salt | 20-60 minutes | >95 | A cost-effective alternative to HATU, widely used with good performance for most couplings.[1][2] May be slightly less reactive than HATU for severely hindered residues.[1] |
| HCTU/DIPEA | Uronium/Aminium Salt | 15-45 minutes | >95 | Offers reactivity comparable to HATU and is often more cost-effective.[4][5] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >90 | A cost-effective option with a reduced risk of side reactions compared to HOBt.[6] Reaction kinetics are generally slower than uronium salts. |
| PyBOP/DIPEA | Phosphonium Salt | 30-120 minutes | >95 | Effective for sterically hindered couplings, and its byproducts are generally easy to remove.[2][6] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Substance P Antagonist Analog
This protocol describes the automated synthesis of a model peptide, an analog of a Substance P antagonist, incorporating this compound. Substance P is a neuropeptide involved in nociception and inflammatory responses, and its antagonists are of therapeutic interest.[7][8][9]
Model Peptide Sequence: [D-Arg¹]-Pro-Lys-Pro-Gln-Gln-Phe-[2-Me-D-Phe⁷]-Gly-Leu-Met-NH₂
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Instrumentation:
-
Automated Peptide Synthesizer with heating capabilities
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of the automated peptide synthesizer.
-
Synthesis Program: Program the synthesizer with the peptide sequence and the following cycle parameters for a 0.1 mmol scale synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a solution of the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF for 2-5 minutes.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Couple for 30 minutes at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Amino Acid Coupling (this compound):
-
Pre-activate a solution of this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF for 2-5 minutes.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Option 1 (Extended Coupling): Couple for 60-120 minutes at room temperature.
-
Option 2 (Heated Coupling): Couple for 30-45 minutes at an elevated temperature (e.g., 50-75°C), if the synthesizer allows.[10]
-
Option 3 (Double Coupling): Perform a standard 30-minute coupling, wash, and then repeat the coupling step with a fresh solution of activated this compound.
-
Wash the resin with DMF (5 times).
-
-
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the peptidyl-resin sequentially with DMF, IPA, and DCM, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Substance P / Neurokinin-1 Receptor (NK1R) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P (SP) to its receptor, NK1R. This pathway is a target for antagonists containing modified amino acids like 2-methyl-D-phenylalanine.
Caption: Substance P binding to NK1R activates Gq, leading to downstream signaling.
Automated Solid-Phase Peptide Synthesis (SPPS) Workflow
The diagram below outlines the cyclical process of automated SPPS for the addition of a single amino acid.
Caption: A single cycle of automated Fmoc-SPPS.
Conclusion
The successful automated synthesis of peptides containing the sterically hindered this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The use of high-potency uronium/aminium salt activators such as HATU or HCTU, combined with extended coupling times or elevated temperatures, can effectively drive the reaction to completion, yielding high-purity peptides. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals, enabling the synthesis of novel and potent peptide therapeutics with enhanced stability and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of effective antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P--structure-activity studies and the development of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for the Cleavage of Peptides Containing 2-Methyl-D-Phenylalanine from Solid-Phase Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of sterically hindered amino acids, such as 2-methyl-D-phenylalanine, into peptides is a valuable strategy for enhancing proteolytic stability, constraining peptide conformation, and improving receptor affinity and selectivity. However, the presence of such alpha,alpha-disubstituted amino acids presents unique challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The steric bulk around the C-terminal peptide bond can hinder the access of the cleavage reagents, potentially leading to incomplete cleavage. Furthermore, peptides containing N-methylated residues, a related class of sterically hindered amino acids, are known to be susceptible to specific side reactions during acidic cleavage.
These application notes provide a comprehensive guide to the efficient cleavage of peptides containing 2-methyl-D-phenylalanine from common solid-phase resins. We will discuss the selection of appropriate cleavage cocktails, optimized reaction conditions, and strategies to mitigate potential side reactions.
Challenges in Cleaving Peptides with 2-Methyl-D-Phenylalanine
The primary challenges associated with the cleavage of peptides containing 2-methyl-D-phenylalanine include:
-
Incomplete Cleavage: The steric hindrance caused by the 2-methyl group can significantly slow down the acid-catalyzed hydrolysis of the linker attaching the peptide to the resin. Standard cleavage times may be insufficient to achieve complete release of the peptide, resulting in lower yields.
-
Side Reactions: Similar to N-methylated peptides, those containing 2-methyl-D-phenylalanine, especially at the N-terminus, may be prone to acid-catalyzed side reactions. A notable side reaction is the cleavage of the N-terminal amino acid, particularly if it is acylated.[1]
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for maximizing the yield and purity of the target peptide. The following table summarizes common cleavage cocktails and their suitability for peptides containing 2-methyl-D-phenylalanine and other sensitive residues.
| Cleavage Cocktail | Composition (v/v or w/v) | Key Features & Recommendations |
| Standard TFA Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose cocktail suitable for many peptides. For peptides with 2-methyl-D-phenylalanine, extended cleavage times are often necessary.[2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. The presence of multiple scavengers helps to minimize a wide range of side reactions.[3][4] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A good alternative to Reagent K, particularly when trying to avoid the odor of thiols. It is effective in scavenging carbocations.[3] |
| Low-Temperature Cleavage | Pure TFA, Reagent B, or 95% TFA/5% H₂O | Performing the cleavage at a reduced temperature (e.g., 4°C) can help to minimize acid-labile side reactions, such as the deletion of an N-terminal acetylated N-methyl amino acid.[1] |
Abbreviations: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol).
Experimental Protocols
Protocol 1: Standard Cleavage from Wang or Rink Amide Resin
This protocol is a starting point and may require optimization, particularly the cleavage time, based on the specific peptide sequence.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Standard TFA Cocktail or Reagent K)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Swelling: Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents from synthesis.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (2-5 mL) to the resin.
-
Incubation: Gently agitate the mixture at room temperature. For peptides containing 2-methyl-D-phenylalanine, an initial cleavage time of 4 hours is recommended. For particularly difficult sequences, this may need to be extended.
-
Peptide Collection: After the incubation period, filter the cleavage solution into a clean centrifuge tube.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Low-Temperature Cleavage to Minimize Side Reactions
This protocol is recommended for peptides with an N-terminal acylated 2-methyl-D-phenylalanine to minimize the risk of N-terminal deletion.
Materials:
-
Same as Protocol 1
-
Ice bath
Procedure:
-
Resin Preparation and Swelling: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the reaction vessel containing the resin and the cleavage cocktail separately in an ice bath for 10-15 minutes.
-
Cleavage Reaction: Add the cold cleavage cocktail to the cold resin.
-
Incubation: Maintain the reaction mixture at 4°C (in an ice bath or cold room) with gentle agitation for 2-4 hours.
-
Peptide Isolation and Purification: Follow steps 5-10 from Protocol 1.
Optimization and Troubleshooting
-
Monitoring Cleavage Efficiency: To determine the optimal cleavage time, it is advisable to perform a time-course experiment. Take small aliquots of the cleavage mixture at different time points (e.g., 2, 4, 6, and 8 hours), precipitate the peptide, and analyze the supernatant by HPLC to quantify the amount of released peptide.
-
Incomplete Cleavage: If incomplete cleavage is observed even after extended reaction times, consider using a stronger cleavage cocktail, such as one with a higher percentage of TFA or the addition of other scavengers.
-
Side Product Formation: If side products are observed by HPLC or mass spectrometry, consider using a cleavage cocktail with a more comprehensive scavenger mixture (like Reagent K) or employing the low-temperature cleavage protocol.
Visualizing the Workflow
Caption: Experimental workflow for the cleavage of peptides from resin.
Signaling Pathways and Logical Relationships
While the cleavage process itself is a chemical procedure, the resulting peptides containing 2-methyl-D-phenylalanine are often designed to interact with specific biological signaling pathways. The enhanced stability and conformational rigidity imparted by this modified amino acid can lead to potent and selective modulation of protein-protein interactions or receptor signaling.
Caption: Logical relationship from synthesis to biological activity.
References
Application Note: Synthesis and Characterization of Peptides Incorporating Fmoc-2-methyl-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery, aimed at enhancing therapeutic potential.[1] Among these, α-methylated amino acids and D-enantiomers like 2-methyl-D-phenylalanine are particularly valuable. The α-methyl group provides conformational constraints and, combined with the D-configuration, significantly increases resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This modification can lead to peptides with improved stability, receptor affinity, and pharmacokinetic profiles, making Fmoc-2-methyl-D-phenylalanine a key building block for developing novel therapeutics, including antimicrobial and anticancer peptides.[1][2]
This document provides detailed protocols for the synthesis, purification, and characterization of peptides containing 2-methyl-D-phenylalanine using standard Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analytical techniques.
Physicochemical Properties
The foundational building block for these syntheses is Fmoc-α-methyl-D-phenylalanine.
| Property | Data |
| Synonyms | Fmoc-α-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid[2] |
| CAS Number | 152436-04-9[2] |
| Molecular Formula | C₂₅H₂₃NO₄[2] |
| Molecular Weight | 401.46 g/mol [2] |
| Appearance | White powder[2] |
| Purity | ≥ 99.5% (Chiral HPLC)[2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[3] The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.[4][5]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[6]
-
Fmoc-protected amino acids (including this compound)
-
Dimethylformamide (DMF)
-
Piperidine
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[6]
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 15-30 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove excess piperidine and byproducts.[7]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., this compound) by dissolving it in DMF with HBTU and DIEA. Add this solution to the resin and allow it to react for 1-2 hours to form the new peptide bond.[1]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.[1]
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail (TFA/H₂O/TIS) and stir for 2-3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a powder.
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the desired product from synthesis-related impurities.[1]
Materials and Reagents:
-
Crude lyophilized peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)[1]
-
Preparative C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small addition of Solvent B if necessary for solubility.
-
Column Equilibration: Equilibrate the preparative C18 column with a low concentration of Solvent B (e.g., 5%) in Solvent A.
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate.[8]
-
Fraction Collection: Collect fractions as they elute from the column, monitoring the absorbance at 215 nm and 280 nm.[8]
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC with a similar gradient.
-
Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final product as a white, fluffy powder.[1]
Illustrative Data Presentation: RP-HPLC Analysis
| Peptide ID | Sequence (Illustrative) | Retention Time (min) | Purity (%) |
| P-01 | Ac-Phe-(2-Me-D-Phe)-Val-NH₂ | 18.5 | 98.2 |
| P-02 | Tyr-Gly-(2-Me-D-Phe)-Leu-NH₂ | 15.2 | 96.5 |
Protocol 3: Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[1] Tandem MS (MS/MS) can be used for sequencing.[9]
Caption: General workflow for peptide purification and characterization.
Materials and Reagents:
-
Purified lyophilized peptide
-
Solvent: 50% acetonitrile/water with 0.1% formic acid[9]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the solvent to a final concentration of approximately 1 mg/mL.[9]
-
LC-MS Analysis: Inject the sample into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.[10] The peptide is first separated on an analytical C18 column and then introduced into the mass spectrometer.[9][10]
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.[9]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the experimental molecular weight. Compare this value to the theoretical molecular weight. The incorporation of a 2-methyl-D-phenylalanine residue will result in a mass increase of 14.01565 Da compared to a standard phenylalanine residue.[9]
Illustrative Data Presentation: Mass Spectrometry Results
| Peptide ID | Sequence (Illustrative) | Theoretical Mass (Da) | Observed Mass [M+H]⁺ (Da) |
| P-01 | Ac-Phe-(2-Me-D-Phe)-Val-NH₂ | 494.65 | 494.7 |
| P-02 | Tyr-Gly-(2-Me-D-Phe)-Leu-NH₂ | 583.70 | 583.8 |
Applications and Biological Relevance
Peptides containing 2-methyl-D-phenylalanine often exhibit enhanced biological activity due to their increased stability and constrained conformation.[1] This makes them promising candidates for antimicrobial, anticancer, and other therapeutic applications.[1][11]
Illustrative Data Presentation: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The table below presents hypothetical MIC values to illustrate the potential of these modified peptides.
| Peptide ID | Target Organism | MIC (µg/mL) |
| P-01 | Staphylococcus aureus | 8 |
| P-01 | Escherichia coli | 16 |
| P-02 | Staphylococcus aureus | 16 |
| P-02 | Escherichia coli | 32 |
Potential Signaling Pathway Modulation
Peptides incorporating D-amino acids can act as potent and selective modulators of cellular signaling pathways.[3] For example, a modified peptide could act as an antagonist for a receptor tyrosine kinase (RTK), thereby inhibiting a downstream cascade like the MAPK pathway, which is often dysregulated in cancer.[3]
Caption: Inhibition of the MAPK signaling pathway by a peptide antagonist.
This compound is a powerful building block for synthesizing peptides with enhanced stability and tailored biological activities. The protocols detailed in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of these modified peptides. The use of standard analytical techniques such as RP-HPLC and mass spectrometry is crucial for ensuring the purity and identity of the final product, which is a prerequisite for reliable biological evaluation and further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of Fmoc-2-methyl-D-phenylalanine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-methyl-D-phenylalanine is a synthetically modified aromatic amino acid derivative that serves as a valuable building block in medicinal chemistry, particularly in the field of peptide drug discovery.[] Its unique structural features—the presence of a methyl group on the phenyl ring and the D-configuration of the alpha-carbon—confer advantageous properties to peptides that incorporate this amino acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[2]
The incorporation of 2-methyl-D-phenylalanine into peptide sequences is a strategic approach to modulate their pharmacological properties. The D-configuration provides steric hindrance that enhances resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life.[3] The methyl group on the phenyl ring can influence the peptide's conformation and hydrophobicity, potentially leading to improved binding affinity and selectivity for its biological target.[2] These modifications are crucial for transforming native peptides into more viable drug candidates with enhanced stability and efficacy.
This document provides detailed application notes on the use of this compound in medicinal chemistry, summarizes the available quantitative data on related peptide analogs, and offers comprehensive protocols for its incorporation into peptide chains.
Applications in Medicinal Chemistry
The primary application of this compound lies in the design and synthesis of novel peptidomimetics and peptide-based therapeutics.[] Its incorporation is particularly beneficial in the development of analogs of bioactive peptides, such as somatostatin and neurotensin, where enhanced stability and receptor subtype selectivity are desired.
1. Enhancing Metabolic Stability:
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of L-amino acids with D-isomers, such as 2-methyl-D-phenylalanine, is a well-established strategy to overcome this limitation. The D-configuration prevents recognition by most endogenous proteases, significantly extending the peptide's circulation time and bioavailability.
2. Modulating Receptor Binding and Selectivity:
The addition of a methyl group to the phenylalanine ring can alter the conformational preferences of the peptide backbone. This can lead to a more favorable orientation for binding to a specific receptor subtype, thereby enhancing binding affinity and selectivity. For instance, in the context of G protein-coupled receptors (GPCRs), which are common targets for peptide drugs, such conformational rigidity can favor interaction with a particular receptor state (e.g., active or inactive), leading to more specific downstream signaling.[4][5]
3. Investigating Structure-Activity Relationships (SAR):
This compound is a valuable tool for probing the structure-activity relationships of bioactive peptides. By systematically replacing native amino acids with this analog, researchers can elucidate the role of specific residues in receptor binding and signal transduction. This information is critical for the rational design of more potent and selective peptide drugs.[]
Quantitative Data on Related Peptide Analogs
While specific quantitative data for peptides containing 2-methyl-D-phenylalanine is limited in publicly available literature, data from closely related analogs, such as those containing mesitylalanine (2,4,6-trimethyl-L-phenylalanine) or other D-amino acids, provide valuable insights into the potential impact of such modifications.
Table 1: Binding Affinity of Somatostatin Analogs Containing Mesitylalanine (Msa) at Human Somatostatin Receptors (sst1-5) [6]
| Compound | Sequence | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |
| SRIF-14 (native) | AGCKNFFWKTFTSC | 1.8 ± 0.3 | 0.5 ± 0.1 | 5.0 ± 0.9 | 3.0 ± 0.5 | 1.5 ± 0.2 |
| Analog 1 | AGCKN(Msa)FWKTFTSC | >1000 | 150 ± 25 | >1000 | >1000 | >1000 |
| Analog 2 | AGCKNF(Msa)WKTFTSC | >1000 | 8.0 ± 1.2 | 300 ± 50 | >1000 | 250 ± 40 |
| Analog 3 | AGCKNFFWKT(Msa)FTSC | 15 ± 2 | 1.2 ± 0.2 | 20 ± 3 | 100 ± 15 | 8.0 ± 1.1 |
Data presented as mean ± SEM. SRIF-14 refers to the native somatostatin-14 peptide.
Table 2: Binding Affinity of Neurotensin Analogs at Neurotensin Receptors (NTS1 and NTS2)
While direct data for 2-methyl-D-phenylalanine analogs is not available, studies on other modified neurotensin analogs demonstrate the impact of unnatural amino acids on receptor affinity. For example, certain modifications can lead to significant increases in affinity and selectivity for NTS2 over NTS1.
| Analog | Modification | NTS1 Ki (nM) | NTS2 Ki (nM) |
| Neurotensin(8-13) | Native Sequence | ~1-5 | ~10-20 |
| Analog with D-Trp | D-Tryptophan substitution | Varies | Varies |
| Analog with TMSAla | Trimethylsilylalanine substitution | Varies | Varies |
This table is illustrative and based on general findings in the literature. Specific values vary depending on the exact analog.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the 2-methyl group, modifications to the standard protocol may be necessary to ensure efficient coupling.[7]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for sterically hindered residues):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (or HBTU) (3-5 equivalents) in DMF.[7]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may need to be extended, or a double coupling may be performed.[7]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[10]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the peptide by mass spectrometry (MS).
-
Workflow Diagram for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Signaling Pathways
Peptides containing 2-methyl-D-phenylalanine are often designed to target G protein-coupled receptors (GPCRs), such as somatostatin and neurotensin receptors, which are involved in a wide range of physiological processes.[11] The incorporation of this modified amino acid can influence the peptide's interaction with the receptor, leading to modulation of downstream signaling cascades.
General GPCR Signaling Pathway
The binding of a peptide agonist to its GPCR typically initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The activated G protein (specifically the Gα subunit) then modulates the activity of effector enzymes, such as adenylyl cyclase or phospholipase C, which in turn regulate the levels of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3)/diacylglycerol (DAG). These second messengers activate downstream protein kinases (e.g., PKA, PKC) that phosphorylate target proteins, ultimately leading to a cellular response.[12]
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway initiated by a peptide agonist.
Conclusion
This compound is a powerful tool in medicinal chemistry for the development of peptide-based therapeutics with improved pharmacological profiles. Its incorporation can enhance metabolic stability and modulate receptor binding, addressing key limitations of native peptides. While specific quantitative data for peptides containing this exact residue is still emerging, the principles of its application and the protocols for its use are well-established within the framework of solid-phase peptide synthesis. The continued exploration of peptides containing this compound holds significant promise for the discovery of novel and effective drug candidates.
References
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mta.scholaris.ca [mta.scholaris.ca]
- 5. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Neurotensin Receptors [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-2-methyl-D-phenylalanine
Welcome to the technical support center for optimizing the coupling of Fmoc-2-methyl-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenge in coupling this compound lies in its steric hindrance. The presence of the α-methyl group significantly slows down the kinetics of the coupling reaction, leading to incomplete reactions.[1] This can result in deletion sequences in the final peptide product.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. Reagents such as HATU, HBTU, HCTU, and COMU are preferred due to their high reactivity and ability to form highly reactive OAt or OBt esters.[1][2]
Q3: My Kaiser test is positive after a standard coupling protocol with this compound. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[3] The most immediate and common troubleshooting step is to perform a "double coupling."[4][5] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[5]
Q4: Can solvent choice impact the coupling efficiency of this compound?
A4: Yes, the choice of solvent is critical. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings involving sterically hindered residues, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[3] In cases of peptide aggregation, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can improve solvation and reaction kinetics.[2]
Q5: Is it necessary to extend the reaction time for this compound coupling?
A5: Yes, due to the slow reaction kinetics caused by steric hindrance, extending the coupling time is often necessary. While standard couplings might take 1-2 hours, for this compound, extending the reaction to 4 hours or even overnight can significantly improve the coupling efficiency.[2][6]
Troubleshooting Guides
Issue 1: Incomplete Coupling (Positive Kaiser Test)
Symptoms:
-
A positive Kaiser test (blue beads) after the coupling step.[3]
-
Presence of deletion sequences (peptide lacking this compound) in the final product upon analysis by mass spectrometry.[2]
Troubleshooting Workflow:
References
Preventing racemization during Fmoc-2-methyl-D-phenylalanine coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of the sterically hindered amino acid, Fmoc-2-methyl-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during coupling?
A1: this compound is an α-methylated amino acid, which makes it sterically hindered. This steric bulk can slow down the coupling reaction. Slower coupling reactions, especially under basic conditions, increase the time the activated amino acid is susceptible to epimerization at the α-carbon. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
Q2: What are the primary factors that influence racemization during the coupling of this compound?
A2: The main factors include the choice of coupling reagent and any additives, the type and stoichiometry of the base used, the solvent, and the reaction temperature. Each of these components must be carefully selected to favor a rapid and clean coupling reaction while minimizing the risk of epimerization.
Q3: Which coupling reagents are recommended to minimize racemization for this amino acid?
A3: For sterically hindered amino acids like this compound, high-reactivity uronium/aminium salts or phosphonium salts are generally recommended. Reagents such as HATU, HCTU, and COMU are often preferred due to their fast kinetics.[1] Carbodiimide-based reagents like DIC can also be used, but the addition of racemization-suppressing additives like HOAt or OxymaPure is crucial.[1]
Q4: How does the choice of base impact racemization?
A4: The base plays a critical role in the racemization process. Stronger and less sterically hindered bases can increase the rate of α-proton abstraction, leading to higher levels of epimerization.[2] For sensitive couplings, it is advisable to use a weaker and more sterically hindered base, such as N-methylmorpholine (NMM), 2,4,6-collidine, or 2,4,6-trimethylpyridine (TMP).[3][4]
Troubleshooting Guide: High Levels of L-Isomer Detected
If you are observing significant racemization (i.e., the presence of the undesired L-isomer) after coupling this compound, follow this troubleshooting guide.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in preventing racemization.
Data Presentation: Comparison of Coupling Reagent Performance with Sterically Hindered Amino Acids
While specific data for this compound is limited, the following table summarizes the performance of various coupling reagents with analogous sterically hindered or racemization-prone amino acids, providing a strong basis for selection.
| Coupling Reagent | Additive | Base | % Epimerization (Model System) | Key Considerations |
| HATU | - | DIPEA | Low to Moderate | Gold standard for difficult couplings; forms a highly reactive OAt-ester.[1] |
| COMU | - | TMP | < 1% (Fmoc-Phg)[4] | Highly efficient with a low tendency for racemization.[2] |
| DEPBT | - | TMP | < 1% (Fmoc-Phg)[4] | Effective for minimizing racemization. |
| HCTU | - | DIPEA | Low to Moderate | A cost-effective alternative to HATU with excellent performance.[1] |
| PyBOP | - | DIPEA | Low | Effective, but may require longer reaction times for hindered residues. |
| DIC | HOBt | - | ~15% (Z-Phe-Val-OH)[1] | HOBt is less effective at suppressing racemization compared to other additives. |
| DIC | HOAt | - | ~6% (Z-Phe-Val-OH)[1] | Significantly better at suppressing racemization than HOBt. |
| DIC | OxymaPure | - | ~8% (Z-Phe-Val-OH)[1] | A safe and effective alternative to HOBt/HOAt. |
Recommendations:
-
If using a carbodiimide like DIC with HOBt, switch to an additive with superior racemization suppression, such as HOAt or OxymaPure .[1]
-
For this challenging coupling, consider using a more potent onium salt like HATU or COMU .[1][2]
Step 2: Scrutinize the Base Used
The base can promote the abstraction of the alpha-proton, leading to racemization.
Data Presentation: Impact of Base on Racemization of Fmoc-Phenylglycine (Fmoc-Phg)
| Base | pKa | % Correct Diastereomer (Peptide A/B) |
| DIPEA | 10.1 | 75% / 78% |
| NMM | 7.38 | 89% / 91% |
| TMP | 7.43 | 93% / 93% |
| DMP | 6.65 | 92% / 92% |
| Data adapted from a study on Fmoc-Phg, a structurally similar racemization-prone amino acid.[4] |
Recommendations:
-
Avoid using an excess of a strong, non-sterically hindered base.
-
If high racemization is observed with DIPEA, switch to a more sterically hindered and weaker base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) .[4]
Step 3: Analyze the Solvent and Temperature
Solvents: The polarity of the solvent can influence the rate of racemization. While DMF and NMP are common, for particularly problematic couplings, exploring less polar solvent systems (while ensuring solubility) may be beneficial.
Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[3]
Recommendations:
-
Perform the coupling at a lower temperature (e.g., 0 °C) if racemization is a persistent issue.
-
For microwave-assisted peptide synthesis, consider reducing the coupling temperature to 50°C for sensitive residues.[3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for the efficient and stereochemically pure incorporation of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N-methylmorpholine (NMM) (6 equivalents) in DMF.
-
Pre-activation: Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours. For this highly hindered amino acid, a double coupling may be necessary.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol outlines a general method to determine the ratio of D- to L-isomers after coupling.
-
Sample Preparation: a. After the coupling of this compound, cleave a small sample of the crude peptide from the resin. b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours. d. Evaporate the HCl and redissolve the amino acid residue in a suitable solvent (e.g., water/acetonitrile).
-
Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T). b. Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of water, methanol, and a small amount of acid (e.g., formic acid) or buffer. The exact ratio will need to be optimized for 2-methyl-phenylalanine. c. Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm). d. Quantification: Integrate the peak areas for the D- and L-isomers to determine the percentage of racemization.
Mandatory Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate during peptide coupling.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Fmoc-Protected Amino Acid Solubility in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-protected amino acids during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue 1: Fmoc-amino acid does not dissolve in the primary solvent (e.g., DMF).
-
Question: My Fmoc-amino acid is not dissolving completely in DMF. What steps can I take?
Answer: Poor solubility of Fmoc-amino acids in Dimethylformamide (DMF), a common solvent in SPPS, can arise from several factors, including the hydrophobicity of the amino acid side chain and the aggregation of the Fmoc-groups.[1] Here is a stepwise approach to address this:
-
Verify Solvent Quality: Ensure the DMF is high-purity and amine-free. Over time, DMF can degrade to dimethylamine, which can interfere with the synthesis.[1][2]
-
Mechanical Agitation: Initially, vortex the solution for 1-2 minutes. If the solid persists, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
-
Gentle Warming: Carefully warm the solution to approximately 37°C.[1][3] Avoid excessive heat, which could degrade the Fmoc-amino acid.
-
Solvent Mixtures: If the amino acid remains insoluble, consider adding a co-solvent. Adding a small amount of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[1][4] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[1][5]
-
Issue 2: Precipitation occurs during the coupling reaction.
-
Question: My Fmoc-amino acid dissolved initially, but a precipitate formed after adding the coupling reagents. What is happening and how can I fix it?
Answer: Precipitation during the coupling step can be due to on-resin aggregation of the growing peptide chain, especially with hydrophobic residues, or incompatibility with coupling reagents.[1][3]
-
On-Resin Aggregation: The growing peptide can fold into secondary structures, hindering reagent access.[6]
-
Solution 1: Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before coupling to disrupt hydrogen bonds causing aggregation.[1][7]
-
Solution 2: Alternative Solvents: For hydrophobic peptides, switching to NMP, which has a higher solvating power, can improve the outcome.[1][8]
-
-
Reagent Incompatibility: While less common with standard reagents like HBTU or HATU, ensure there are no known incompatibilities with your specific Fmoc-amino acid derivative and activation agents.[3]
-
Concentration: The concentration of the Fmoc-amino acid might be too high. If the protocol allows, try reducing the concentration.[3]
-
Issue 3: Synthesis of a "difficult sequence" is failing.
-
Question: I am working with a known "difficult sequence" and observing poor coupling efficiency. What strategies can I employ?
Answer: "Difficult sequences" often contain hydrophobic residues or sequences prone to forming stable secondary structures like β-sheets on the resin, which leads to poor solvation and incomplete reactions.[5][9][10]
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a preceding glycine residue to disrupt interchain hydrogen bonding.[7]
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at Ser or Thr residues to disrupt secondary structure formation.
-
Specialized Solvent Systems: Utilize solvent systems known to be effective for difficult sequences, such as the "Magic Mixture" (DCM/DMF/NMP, 1:1:1) potentially with additives like 1% Triton X-100 and 2 M ethylene carbonate.[1]
-
Elevated Temperature: Performing the coupling at a higher temperature can help to disrupt aggregation.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is DMF the most common solvent for SPPS, and what are its drawbacks?
A1: DMF is widely used because it is an excellent solvent for most Fmoc-amino acids and coupling reagents, and it effectively swells the polystyrene resins commonly used in SPPS.[3] However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group. There are also growing health and environmental concerns regarding its use.[3][11]
-
Q2: Are there greener alternatives to DMF?
A2: Yes, research is ongoing to find more environmentally friendly solvents. Some alternatives that have shown promise include N-butylpyrrolidone (NBP), γ-valerolactone (GVL), and binary mixtures such as DMSO and ethyl acetate.[8] A solvent called PolarClean has also demonstrated excellent solubility for Fmoc-amino acids and coupling reagents.[8]
-
Q3: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?
A3: Side-chain protecting groups play a critical role in solubility. For example, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[3] Similarly, using a tert-butyl (OtBu) ester for glutamic acid enhances its stability and solubility.[3]
-
Q4: Can I use sonication to dissolve my Fmoc-amino acid?
A4: Yes, sonication is a recommended technique to aid in the dissolution of sparingly soluble Fmoc-amino acids. An ultrasonic bath can provide the necessary energy to break up aggregates and enhance solvation.[1]
-
Q5: Is there a comprehensive table of solubility data for all Fmoc-amino acids?
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Amino Acid Classes in Common SPPS Solvents
| Fmoc-Amino Acid Type | DMF | NMP | DCM | DMSO | Water |
| Aliphatic (e.g., Ala, Val, Leu, Ile) | Good | Excellent | Moderate | Good | Poor |
| Hydroxyl (e.g., Ser, Thr) | Good | Excellent | Poor | Excellent | Poor |
| Acidic (e.g., Asp, Glu) | Moderate | Good | Poor | Good | Poor |
| Amide (e.g., Asn, Gln) | Poor to Moderate | Good | Poor | Good | Poor |
| Basic (e.g., Lys, His, Arg) | Moderate to Good | Excellent | Poor | Excellent | Poor |
| Aromatic (e.g., Phe, Tyr, Trp) | Good | Excellent | Moderate | Excellent | Poor |
| Sulfur-containing (e.g., Cys, Met) | Good | Excellent | Moderate | Excellent | Poor |
| Imino Acid (Pro) | Excellent | Excellent | Good | Excellent | Poor |
Note: This table provides a general guide. Actual solubility can vary based on the specific side-chain protecting group and the quality of the solvent.
Experimental Protocols
Protocol 1: Standard Dissolution of a Sparingly Soluble Fmoc-Amino Acid
-
Weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.[1]
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[1]
-
Once dissolved, use the solution immediately for the coupling reaction.[1]
Protocol 2: Dissolution using a Co-Solvent (DMSO)
-
Prepare a stock solution of the sparingly soluble Fmoc-amino acid in DMSO at a high concentration (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Protocol 3: Standard Coupling of an Fmoc-Amino Acid in SPPS
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.[10]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of a coupling additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in DMF.[10]
-
Add the coupling reagent, such as HBTU (3-5 equivalents), to the amino acid solution.[10]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture to activate the amino acid.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[10]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.[10]
Visualizations
Caption: Troubleshooting workflow for Fmoc-amino acid solubility.
Caption: Resin solvation states in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-2-methyl-D-phenylalanine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the sterically hindered amino acid, 2-methyl-D-phenylalanine, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem with Fmoc-2-methyl-D-phenylalanine?
A1: Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This is a critical issue because the presence of the Fmoc group prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be difficult to separate from the desired peptide, resulting in lower overall yield and purity. This compound is particularly susceptible to this issue due to steric hindrance. The presence of the methyl group on the alpha-carbon, in addition to the bulky phenyl ring, physically obstructs the approach of the deprotection reagent, typically piperidine, to the Fmoc group.
Q2: What are the primary causes of incomplete Fmoc deprotection of this specific amino acid?
A2: The primary causes include:
-
Steric Hindrance: As mentioned, the α-methyl group significantly increases steric bulk around the N-terminus, hindering access for the piperidine base.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate and form secondary structures (e.g., β-sheets) on the resin. This aggregation can physically block the deprotection reagent from reaching all the Fmoc groups.
-
Insufficient Reaction Conditions: Standard deprotection times and reagent concentrations may be insufficient for such a sterically hindered residue.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the peptide chains within the resin beads.
Q3: How can I detect if the deprotection of this compound is incomplete?
A3: Several analytical methods can be used:
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative test performed on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or weak positive (yellow or faint blue) result suggests that the Fmoc group is still attached.
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow, prolonged, or incomplete release profile indicates a deprotection issue. The absorbance is typically measured around 301 nm.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is the most definitive method. The presence of a peptide sequence missing the subsequent amino acid (a deletion sequence) or a peak corresponding to the mass of the peptide with the Fmoc group still attached (+222.24 Da) confirms incomplete deprotection.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of 2-methyl-D-phenylalanine, follow this troubleshooting workflow.
Data Summary: Deprotection Conditions
The following table summarizes various deprotection conditions that can be employed to overcome incomplete Fmoc removal for sterically hindered amino acids like 2-methyl-D-phenylalanine.
| Parameter | Standard Condition | Recommended Modification for Hindered Residues | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF with 2% DBU | DBU is a stronger, non-nucleophilic base that can enhance the rate of deprotection. |
| 20% 4-Methylpiperidine in DMF | 4-Methylpiperidine can be a more effective deprotection reagent than piperidine in some cases.[2] | ||
| Deprotection Time | 2 x 10-15 min | 2 x 20-30 min or longer | Allows more time for the base to access the sterically hindered Fmoc group. |
| Temperature | Room Temperature | 30-40°C | Increases the kinetic energy of the molecules, leading to a higher reaction rate. |
| Solvent | DMF | N-Methyl-2-pyrrolidone (NMP) | NMP can be more effective at disrupting secondary structures and improving resin swelling. |
| Additives | None | Chaotropic agents (e.g., 1 M HOBt in the deprotection solution) | Helps to break up peptide aggregation on the solid support. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF. Agitate the resin for 15-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Deprotection: Drain the solvent and add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF. Agitate for 20-30 minutes. Monitor the reaction progress if possible.[1]
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection (Optional): For extremely difficult cases, repeat step 2.
-
Final Wash: Wash the resin thoroughly with DMF (at least 6-8 times) to completely remove all traces of DBU and piperidine.[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Take a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash: Wash the beads with DMF and then with ethanol to remove any residual reagents.
-
Add Reagents: Add 2-3 drops each of:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Heat: Heat the test tube at 100-110°C for 5 minutes.
-
Observe:
-
Positive Result (Successful Deprotection): Intense blue color on the beads and in the solution.
-
Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
-
Collect Effluent: Collect the filtrate from the deprotection step(s) in a volumetric flask of a known volume.
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.[1]
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[1]
-
Analysis: A plateau in absorbance indicates the completion of the reaction. A continuously increasing or non-leveling absorbance suggests an ongoing but slow or incomplete deprotection.
References
Technical Support Center: Peptide Synthesis with Hindered Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with side reactions during the synthesis of peptides containing hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when synthesizing peptides with hindered amino acids?
A1: Synthesizing peptides with sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile, Thr) or α,α-disubstituted (e.g., Aib) and N-methylated amino acids, presents several challenges. The most common side reactions include:
-
Incomplete Coupling: Steric hindrance can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to low coupling yields and deletion sequences.[1][2]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid can occur during the activation step, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[3][4] This is a significant concern, especially with prolonged reaction times or elevated temperatures often required for hindered couplings.
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization of a dipeptidyl-resin is a major side reaction, particularly when Proline is at the C-terminus or when using Fmoc-based chemistry. This leads to the cleavage of the dipeptide from the resin and termination of the peptide chain.[5][6]
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to the formation of a five-membered ring intermediate (aspartimide), especially in basic conditions used for Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.[7][8]
Q2: Which coupling reagents are recommended for hindered amino acids to improve coupling efficiency?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice over standard carbodiimides like DCC or DIC.[2][3] Reagents such as HATU, HBTU, HCTU, and PyBOP have demonstrated higher efficiency in these challenging couplings.[9][10] Amino acid fluorides, generated in situ using reagents like TFFH, are particularly effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[9]
Q3: How can I minimize racemization during the coupling of hindered amino acids?
A3: Minimizing racemization is crucial for obtaining a pure product. Several strategies can be employed:
-
Choice of Coupling Reagent and Additive: Using additives like HOAt or Oxyma Pure is more effective at suppressing racemization than HOBt.[3] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels compared to uronium salts.[3]
-
Base Selection: The choice of base can significantly influence racemization. Using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or TEA is recommended.[4]
-
Reaction Conditions: Minimize the pre-activation time of the amino acid before adding it to the resin.[3] Lowering the reaction temperature can also help reduce the rate of racemization, although this needs to be balanced with achieving a reasonable coupling efficiency.[3]
Q4: What are the best strategies to prevent diketopiperazine (DKP) formation?
A4: DKP formation is a common issue, especially with sequences containing Proline. To mitigate this:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the cyclization reaction.
-
Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, using a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin intermediate.[11]
-
Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second to minimize the time the free dipeptide is exposed to conditions that favor DKP formation.[11]
Q5: How can I prevent aspartimide formation when my sequence contains Aspartic Acid?
A5: Aspartimide formation is a notorious side reaction in Fmoc-SPPS. Here are some prevention strategies:
-
Modify Deprotection Conditions: Adding an acidic additive like HOBt or Oxyma (0.1 M) to the 20% piperidine in DMF deprotection solution can significantly suppress aspartimide formation.[11] Using a weaker base like piperazine for Fmoc removal can also be effective.[11]
-
Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (tBu) protecting group on the Asp side chain with a more sterically hindered one, such as 3-methylpent-3-yl (OMpe) or benzyloxynonyl (OBno), can physically block the cyclization.[11]
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the Asp residue can prevent the initial cyclization.[11][12]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Presence of deletion sequences in the final product mass spectrum.
-
Low overall yield of the desired peptide.[12]
Troubleshooting Workflow:
Issue 2: High Levels of Racemization Detected
Symptoms:
-
Presence of diastereomeric impurities in the HPLC analysis of the crude peptide.
-
Broad peaks in the chromatogram.
Troubleshooting Workflow:
Data Presentation
Table 1: Comparative Coupling Efficiency of Reagents with Hindered Amino Acids
| Coupling Reagent | Hindered Amino Acid | Yield (%) | Reference |
| HBTU | (NMe)Aib | >90 | [14] |
| PyBroP | (NMe)Aib | >90 | [14] |
| Boc-Phe-NCA | (NMe)Aib | >90 | [14] |
| Pivaloyl mixed anhydride | (NMe)Aib | <10 | [14] |
| Pentafluorophenyl ester | (NMe)Aib | <10 | [14] |
| Acyl fluoride | (NMe)Aib | <10 | [14] |
| HATU | N-methylalanine | High | [5] |
| PyBOP | N-methylalanine | High | [5] |
| TFFH | Aib | High | [9] |
Table 2: Racemization Levels with Different Coupling Reagents and Conditions
| Coupling Reagent | Base | Additive | Epimerization (D/(D+L) %) | Reference |
| PyBOP | DIEA | - | 3.8 | [15] |
| HBTU | DIEA | - | 2.5 | [15] |
| HATU | DIEA | - | 1.5 | [15] |
| HCTU | DIEA | - | 1.2 | [15] |
| COMU | DIEA | OxymaPure | <1.0 | [15] |
| DIC | - | HOBt | Low | |
| DIC | - | HOAt | Very Low | [3] |
| DIC | - | OxymaPure | Very Low | [3] |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Principle: The Kaiser test is a colorimetric assay where ninhydrin reacts with free primary amines to produce a characteristic blue-purple color (Ruhemann's purple). A positive result (blue) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless) signifies a successful coupling.[7]
Reagents:
-
Solution A: 1.0 mL of 0.01 M KCN in water diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small test tube.
-
Wash the beads thoroughly with DMF and then methanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Failed coupling (high concentration of free amines).
-
Light Blue Solution, Dark Blue Beads: Incomplete coupling.
-
Yellow/Colorless: Successful coupling (absence of free primary amines).
Protocol 2: General Procedure for Peptide Cleavage from Acid-Labile Resins
Principle: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the solid support and simultaneously remove most side-chain protecting groups. Scavengers are added to the cleavage cocktail to prevent re-attachment of cleaved protecting groups to sensitive residues like Trp, Met, and Cys.
Cleavage Cocktail (Reagent K):
-
82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dry resin in a reaction vessel and add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. For hindered peptides, this time may need to be extended.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether.
-
Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Mechanism of Diketopiperazine (DKP) Formation
Mechanism of Aspartimide Formation
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Purity of Crude Peptides in HPLC
Welcome to the technical support center for peptide analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low purity of crude peptides during High-Performance Liquid Chromatography (HPLC) analysis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude peptide shows very low purity on the initial analytical HPLC run. What are the most likely causes?
Low purity in a crude peptide sample can stem from issues in the synthesis process itself or from the analytical method used. The primary causes can be categorized as:
-
Peptide Synthesis-Related Issues: These are impurities generated during solid-phase peptide synthesis (SPPS).
-
Incomplete Deprotection: Failure to completely remove protecting groups (like Fmoc or Boc) from the amino acids leads to the formation of deletion sequences.[1][2]
-
Side Reactions: Unwanted chemical modifications of amino acids can occur during synthesis or cleavage. Common examples include aspartimide formation, diketopiperazine formation, oxidation, and racemization.[3][4]
-
Peptide Aggregation: The peptide chain can fold and aggregate on the resin, leading to incomplete coupling and deprotection steps.[3] This is more common in hydrophobic sequences.[3]
-
-
HPLC Method and Sample Preparation Issues: The analytical method itself may not be optimized for your specific peptide, or the sample may have been prepared incorrectly.
Q2: How can I determine if the low purity is due to synthesis problems or my HPLC method?
A systematic approach is crucial. First, ensure your analytical method is sound. A good starting point is to use a generic reversed-phase HPLC method and then optimize it.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC for Crude Peptide Analysis
This protocol outlines a standard method to obtain an initial purity profile of a crude peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A (see below) to a concentration of 1 mg/mL.[7] If solubility is an issue, a small amount of acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.[5]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8][9]
-
-
HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is a good starting point.[10][11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[9][12]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[9][12]
-
Gradient: A common starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[12]
-
Detection: UV absorbance at 214-220 nm.[10]
-
Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven.[5]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[13]
-
If the purity remains low after optimizing the analytical method, the issue likely lies with the peptide synthesis.
Q3: I suspect peptide aggregation is causing low purity. How can I troubleshoot this?
Peptide aggregation during synthesis can lead to incomplete reactions.
Troubleshooting Workflow for Peptide Aggregation
Caption: Troubleshooting workflow for peptide aggregation.
Solutions for Aggregation:
-
During Synthesis:
-
During HPLC:
-
Increase the column temperature to improve the solubility of hydrophobic peptides.
-
Consider using a different organic modifier in the mobile phase, such as isopropanol, which can help break up aggregates.
-
Q4: My chromatogram shows many closely eluting peaks around my main product. How can I improve the resolution?
Poor resolution between the target peptide and impurities is a common challenge. Optimizing the HPLC method is key to improving separation.
Key Parameters for Improving Resolution:
-
Gradient Slope: A shallower gradient increases the separation time between peaks and is often the most effective way to improve resolution.[5]
-
TFA Concentration: The concentration of trifluoroacetic acid (TFA) in the mobile phase is a critical parameter.[14] While 0.1% is standard, for complex mixtures, especially those with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve resolution.[14][15] However, very high concentrations can potentially damage the column.[14]
-
Column Temperature: Changing the column temperature can alter the selectivity of the separation.[5] Experimenting with different temperatures (e.g., 30°C, 40°C, 50°C) can improve the resolution of specific impurities.[5]
-
Mobile Phase pH: Adjusting the pH can change the charge state of the peptide and impurities, significantly altering retention and selectivity.
-
Column Chemistry: If resolution issues persist, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide the necessary change in selectivity.[6][13]
Data Presentation
Table 1: Effect of Gradient Slope on Peptide Purity and Yield
This table illustrates how adjusting the gradient slope can impact the purity and yield of a target peptide. A shallower gradient generally leads to higher purity but may slightly decrease the yield due to peak broadening and longer run times.[5]
| Gradient Slope (%B/min) | Retention Time (min) | Purity (%) | Yield (%) |
| 5.0 (Fast) | 9.2 | 87.5 | 78 |
| 2.0 (Moderate) | 16.8 | 96.2 | 71 |
| 0.5 (Shallow) | 25.1 | 99.1 | 65 |
Note: Data are representative and will vary depending on the specific peptide and impurities.
Table 2: Impact of TFA Concentration on Peptide Retention
This table shows the general effect of increasing TFA concentration on the retention time of peptides. Higher TFA concentrations enhance the ion-pairing effect, leading to increased retention, particularly for basic peptides.[14][16]
| TFA Concentration in Mobile Phase A | Relative Retention Time of a Basic Peptide |
| 0.05% | 1.00 |
| 0.1% | 1.15 |
| 0.2% | 1.35 |
Note: The magnitude of the effect depends on the peptide's sequence and charge.
Q5: I have identified a common side reaction (e.g., aspartimide formation) in my crude peptide. How can I minimize this?
Side reactions during peptide synthesis are a significant source of impurities.
Troubleshooting Common Side Reactions
Caption: Decision tree for addressing common side reactions.
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization of an aspartic acid residue, common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[4]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids in an Fmoc-based synthesis.[3]
-
Solution: Synthesizing on 2-chlorotrityl chloride resin can sterically hinder this side reaction.[3]
-
-
Oxidation: Methionine and Cysteine residues are prone to oxidation.
-
Solution: Use scavengers like 1,2-ethanedithiol (EDT) and thioanisole in the cleavage cocktail.[4]
-
By systematically addressing these potential issues, researchers can significantly improve the purity of their crude peptides, leading to more efficient purification and reliable downstream applications.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. peptide.com [peptide.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Alternative deprotection reagents for Fmoc group removal
This technical support center provides detailed guides for researchers, scientists, and drug development professionals on the use of alternative reagents for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to piperidine for Fmoc deprotection and why would I use them?
A1: While 20% piperidine in DMF is the standard reagent, several alternatives are employed to address specific challenges such as peptide aggregation, aspartimide formation, or to improve deprotection efficiency for difficult sequences.[1][2] Key alternatives include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that significantly accelerates Fmoc removal. It is highly effective for sterically hindered amino acids or aggregating sequences where standard piperidine treatment is slow or incomplete.[1][3]
-
Piperazine (PZ): A milder base that can minimize base-induced side reactions. It is often used in combination with DBU to create a rapid and efficient deprotection solution that is considered safer than piperidine.[4][5]
-
4-Methylpiperidine (4-MP): Functionally very similar to piperidine in terms of reaction kinetics and efficiency but is not a controlled substance in many regions, simplifying procurement and storage.[6][7]
-
Hydrazine (N₂H₄): Used for specific applications, such as the deprotection of Dde or ivDde protecting groups, and can also be employed for Fmoc removal, particularly when synthesizing peptide hydrazides.[8][9]
The choice to use an alternative is typically driven by issues with the standard piperidine protocol, such as incomplete deprotection leading to deletion sequences, or the prevalence of side reactions.[1]
Q2: What is the chemical mechanism of Fmoc removal?
A2: Fmoc group removal is a base-catalyzed β-elimination reaction that occurs in two steps:
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[10]
-
β-Elimination: This abstraction forms a stabilized carbanion, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[10] The excess amine base in the solution then acts as a nucleophile to trap, or scavenge, the DBF, forming a stable adduct. This scavenging step is critical to prevent the DBF from reacting with the newly deprotected peptide amine, which would terminate chain elongation.[10]
Q3: How do I monitor the completeness of Fmoc deprotection?
A3: There are two primary methods for monitoring Fmoc deprotection:
-
Qualitative Kaiser Test: This is a highly sensitive colorimetric test for the presence of free primary amines.[10] After the deprotection and wash steps, a few resin beads are heated with ninhydrin reagents. A deep blue color indicates successful deprotection (free amines present), while a yellow or colorless result signifies incomplete removal of the Fmoc group.[10]
-
Quantitative UV-Vis Spectrophotometry: This method relies on measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).[10][11] By collecting the deprotection filtrate and measuring its absorbance, you can quantify the amount of Fmoc group cleaved, which should correspond to the theoretical loading of your resin.[10][11]
Q4: Can alternative reagents help reduce aspartimide formation?
A4: Aspartimide formation is a significant side reaction, especially for Asp-Gly or Asp-Ser sequences, and is catalyzed by strong bases.[12] While a very strong base like DBU can increase the risk of aspartimide formation, certain alternative strategies can mitigate it.[1][12] For instance, using piperazine/DBU in combination with 1% formic acid has been shown to suppress this side reaction.[4][5] Milder bases or reagents with lower basicity, such as dipropylamine (DPA), have also been reported to reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[12]
Troubleshooting Guides
Problem 1: My Kaiser test is negative or weak, indicating incomplete Fmoc deprotection with an alternative reagent.
| Possible Cause | Solution |
| Peptide Aggregation | For aggregating sequences, standard reagents may not efficiently access the N-terminus. Switch to a stronger deprotection cocktail like 2% DBU / 5% Piperazine in NMP or DMF .[2][13] The increased basicity of DBU can overcome aggregation-related hindrances.[3] |
| Steric Hindrance | Bulky amino acids near the N-terminus can block reagent access. Extend the deprotection time (e.g., from 10 minutes to 20-30 minutes) or perform a double deprotection, where the resin is drained and treated with a fresh solution. |
| Inefficient Reagent | The chosen alternative may be too mild for the specific sequence. If using a mild base like piperazine alone, consider switching to a DBU-containing cocktail for enhanced deprotection speed and strength.[14] |
| Poor Resin Swelling | Ensure the resin is fully swollen in the reaction solvent (DMF or NMP) for at least 30-60 minutes before starting the deprotection step. Poor swelling prevents reagent penetration. |
Problem 2: I am observing significant side products after using a DBU-based deprotection cocktail.
| Possible Cause | Solution |
| Aspartimide Formation | DBU is a strong base that can catalyze aspartimide formation, especially at Asp-X sequences.[1] If this is observed, add 1% formic acid to the deprotection solution (e.g., 2% DBU / 5% Piperazine / 1% Formic Acid in DMF). The weak acid helps to suppress the base-catalyzed cyclization.[4][5] |
| Dibenzofulvene (DBF) Adducts | DBU is a non-nucleophilic base and cannot scavenge the reactive DBF byproduct on its own.[15] This can lead to DBF reacting with the peptide's N-terminus. Always use DBU in combination with a nucleophilic scavenger. Piperazine (5%) is an excellent scavenger to use in conjunction with DBU.[4][14] |
| Racemization | Strong bases can increase the risk of racemization at sensitive residues (e.g., Cys, His). Minimize the deprotection time when using DBU. Cocktails like 2% DBU / 5% Piperazine can achieve complete deprotection in under a minute, reducing the peptide's exposure to the strong base.[5][14] |
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes typical conditions and performance characteristics of common Fmoc deprotection reagents.
| Reagent Cocktail | Typical Concentration | Typical Time (per treatment) | Key Advantages | Potential Issues & Mitigation |
| Piperidine | 20% in DMF/NMP | 2 x 10-15 min[2] | Well-established standard, effective for most sequences. | Can be inefficient for difficult sequences; controlled substance.[7] |
| 4-Methylpiperidine (4-MP) | 20% in DMF/NMP | 2 x 10-15 min[7] | Equivalent performance to piperidine; not a controlled substance.[6][7] | Similar propensity for side reactions as piperidine. |
| DBU / Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 1-2 x 5-10 min[2][16] | Faster deprotection, effective for hindered/aggregating sequences.[1] | High basicity increases risk of aspartimide formation and racemization.[2] Avoid with Asp-containing sequences.[1] |
| DBU / Piperazine (PZ) | 2% DBU, 5% Piperazine in DMF/NMP | 1 x <1 min[13][14] | Very rapid deprotection; effective for difficult sequences; safer alternative.[4][5] | May require optimization; add 1% formic acid to suppress aspartimide formation.[5] |
| Hydrazine Hydrate | 2-16% in DMF | 2 x 10 min[9] | Alternative for specific syntheses (e.g., peptide hydrazides). | Slower than piperidine at lower concentrations.[9] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU / Piperazine
This protocol is designed for sequences that are prone to aggregation or where standard piperidine deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) Piperazine in DMF or NMP . If the sequence is prone to aspartimide formation, add 1% (v/v) formic acid to this solution.[4][5]
-
Deprotection: Drain the swelling solvent from the resin. Add the DBU/Piperazine deprotection solution, ensuring the resin is fully submerged.
-
Reaction: Agitate the resin slurry for 1 to 5 minutes at room temperature. Due to the high efficiency of this reagent, longer times are often unnecessary and may increase side reactions.[13][14]
-
Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF or NMP (at least 5-7 times) to ensure all residual base and the DBF-adduct are completely removed before the subsequent coupling step.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.
Protocol 2: Fmoc Deprotection using Hydrazine Hydrate
This protocol is an alternative to standard piperidine treatment.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Reagent: Prepare a fresh solution of 16% (v/v) hydrazine hydrate in DMF .[9]
-
First Deprotection: Drain the DMF and add the hydrazine solution to the resin. Agitate for 10 minutes at room temperature. Drain the solution.
-
Second Deprotection: Add a fresh portion of the 16% hydrazine hydrate solution and agitate for another 10 minutes.[9]
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.
-
Confirmation (Optional): Perform a Kaiser test to verify complete deprotection.
Visualized Workflows
Caption: Decision workflow for selecting an Fmoc deprotection reagent.
Caption: Stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with 2-Methyl-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating the sterically hindered amino acid, 2-methyl-D-phenylalanine, into peptide sequences.
I. Troubleshooting Guides
This section offers systematic approaches to resolving common issues encountered during the synthesis, purification, and characterization of peptides containing 2-methyl-D-phenylalanine.
Issue 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Positive Kaiser test (indicating free amines) after the coupling step.[1]
-
Low yield of the target peptide upon cleavage from the resin.[1]
-
Presence of deletion sequences (missing the 2-methyl-D-phenylalanine residue) in the final product, confirmed by mass spectrometry.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Utilize a high-reactivity coupling reagent: Switch from standard carbodiimide reagents (e.g., DIC) to more potent uronium/aminium or phosphonium salt reagents such as HATU, HBTU, COMU, or PyAOP.[3] 2. Increase reagent equivalents: Use a higher excess (3-5 equivalents) of the protected 2-methyl-D-phenylalanine and coupling reagents. 3. Extend coupling time: Increase the reaction time for the coupling step to 2-4 hours or even overnight.[3] 4. Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh amino acid and reagents. | The bulky methyl group on the alpha-carbon of 2-methyl-D-phenylalanine physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[3] More potent reagents, higher concentrations, and longer reaction times can help overcome this kinetic barrier.[3] |
| Peptide Aggregation on Resin | 1. Switch to a more polar solvent: Replace DMF with NMP, which has a higher solvating power.[4][5] 2. Incorporate chaotropic salts: Perform a wash step with a solution of LiCl or NaClO4 in DMF prior to the coupling step.[4] 3. Use a "Magic Mixture": For particularly difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be employed. | The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, further hindering the coupling reaction.[4] These strategies help to disrupt the secondary structures responsible for aggregation.[4] |
| Suboptimal Activation | Pre-activate the amino acid: Mix the protected 2-methyl-D-phenylalanine with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the mixture to the resin. | Pre-activation ensures that the amino acid is in its highly reactive ester form before it encounters the resin-bound peptide, which can improve coupling efficiency. |
Issue 2: Side Reactions and Racemization
Symptoms:
-
Presence of unexpected byproducts with the same mass as the target peptide in the HPLC and mass spectrometry analysis.
-
Diastereomeric impurities are observed during chiral chromatography or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Racemization | 1. Use a racemization-suppressing additive: Ensure your coupling reagent is paired with an additive like OxymaPure or HOAt. HATU and COMU already contain a HOAt or Oxyma moiety, respectively.[2][6] 2. Choose a less basic amine: Use a milder base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if prolonged coupling times are required.[7] 3. Avoid prolonged pre-activation: While pre-activation is beneficial, extended times can increase the risk of racemization. A pre-activation time of 1-5 minutes is generally sufficient. | The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to deprotonation at the alpha-carbon, resulting in a loss of stereochemical integrity.[7][8] Additives and milder bases help to suppress the formation of this intermediate and reduce the rate of epimerization.[7] |
| Diketopiperazine Formation | Couple the third amino acid as a dipeptide: If 2-methyl-D-phenylalanine is the second residue in the sequence, consider synthesizing the dipeptide of the first two amino acids in solution and then attaching it to the resin. | When the peptide chain is only two residues long, the N-terminal amine can attack the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.[4] Using a dipeptide for the initial couplings bypasses this vulnerable stage. |
Issue 3: Difficulties in Purification and Analysis
Symptoms:
-
Poor solubility of the crude peptide in standard HPLC solvents (e.g., water/acetonitrile).[9]
-
Broad or tailing peaks during RP-HPLC.[9]
-
Co-elution of the target peptide with closely related impurities.[9]
-
Ambiguous fragmentation patterns in MS/MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Poor Solubility and Aggregation | 1. Initial dissolution in a strong organic solvent: Dissolve the crude peptide in a minimal amount of DMF, DMSO, or NMP before diluting with the HPLC mobile phase.[9] 2. Use of chaotropic agents in the mobile phase: Incorporate urea or guanidinium hydrochloride into the aqueous mobile phase to disrupt aggregation.[9] 3. Experiment with different organic modifiers: Try isopropanol or n-propanol instead of acetonitrile, as they can be more effective for highly hydrophobic peptides.[9] | The presence of the hydrophobic 2-methyl-D-phenylalanine can significantly increase the peptide's propensity to aggregate, leading to poor solubility and chromatographic behavior.[9] These strategies aim to disrupt the non-covalent interactions that cause aggregation. |
| Strong Retention on RP-HPLC | Use a less retentive stationary phase: Employ a C8 or a phenyl-hexyl column instead of the standard C18 phase.[9] | The hydrophobicity of 2-methyl-D-phenylalanine can cause very strong binding to C18 columns, leading to poor peak shape and recovery. A less hydrophobic stationary phase will weaken this interaction.[9] |
| Ambiguous MS/MS Fragmentation | Utilize alternative fragmentation techniques: If CID or HCD provides insufficient sequence coverage, consider using Electron Transfer Dissociation (ETD), which can be more effective for fragmenting peptides with unusual residues and preserving post-translational modifications.[10] | The bulky side chain of 2-methyl-D-phenylalanine might influence the fragmentation pattern in unexpected ways. ETD cleaves the peptide backbone at different locations than CID/HCD and can provide complementary fragmentation data.[10] |
II. Quantitative Data Summary
The following tables provide a summary of relevant quantitative data to aid in experimental design.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Coupling System | Typical Yield (%) | Typical Reaction Time | Racemization Risk |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Very Low[11] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temperature | Low[11] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
Data adapted from studies on α-aminoisobutyric acid (Aib) and N-methylated amino acids, which serve as models for sterically hindered couplings.[3][6]
Table 2: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Amino Acid Type | DMF | NMP | DMSO |
| Hydrophobic (e.g., Phe, Leu, Val) | Good | Excellent | Good |
| Polar (e.g., Ser, Thr, Gln) | Excellent | Excellent | Excellent |
| Charged (e.g., Asp, Glu, Lys, Arg) | Moderate to Good | Good | Good |
| Very Hydrophobic / Bulky | Potentially Limited | Good to Excellent | Good |
This table provides a general guide. The solubility of Fmoc-2-methyl-D-phenylalanine is expected to be slightly lower than that of Fmoc-D-phenylalanine due to the additional methyl group. NMP is often a better solvent for hydrophobic and aggregation-prone sequences.[5][12]
III. Experimental Protocols
Protocol 1: Difficult Coupling of this compound using HATU
This protocol is recommended for incorporating 2-methyl-D-phenylalanine, especially when it is being coupled to another bulky residue.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. After swelling, drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (In Situ): In a separate vial, dissolve 3-4 equivalents of this compound and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive (blue beads), perform a second coupling with fresh reagents for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]
Protocol 2: RP-HPLC Purification of a Peptide Containing 2-Methyl-D-phenylalanine
This protocol provides a starting point for purifying a hydrophobic peptide. Optimization will likely be required.
-
Crude Peptide Preparation: Following cleavage and precipitation, dissolve the crude peptide in a minimal amount of DMSO or DMF. Dilute this solution with mobile phase A (water with 0.1% TFA) to the injection volume. The final concentration of the organic solvent should be low enough to ensure binding to the column.
-
Column and Mobile Phases:
-
Column: C8 or Phenyl-Hexyl semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Inject the crude peptide solution onto the equilibrated column.
-
Elute with a shallow linear gradient of increasing mobile phase B concentration (e.g., 0.5-1% increase in B per minute).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Combine the pure fractions and lyophilize to obtain the final product.[13][14]
IV. Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. mdpi.com [mdpi.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Validation & Comparative
A Comparative Guide to Fmoc-2-methyl-D-phenylalanine and Fmoc-D-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical determinant of the final peptide's properties and the overall success of the synthesis. The incorporation of non-proteinogenic amino acids, such as D-enantiomers and their derivatives, is a powerful strategy to enhance peptide stability, modulate biological activity, and explore novel chemical space. This guide provides an objective comparison of two such derivatives: Fmoc-2-methyl-D-phenylalanine and the more conventional Fmoc-D-phenylalanine, focusing on their performance and implications in SPPS.
Introduction to the Analogs
Fmoc-D-phenylalanine is the D-enantiomer of the proteinogenic amino acid phenylalanine, protected at the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. Its incorporation into peptides is a well-established method to increase resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[1][2]
This compound is a derivative of D-phenylalanine that, in addition to the D-configuration, features a methyl group on the phenyl ring at the ortho (2) position. This modification introduces significant steric bulk near the peptide backbone, which can profoundly influence coupling efficiency, peptide conformation, and biological activity.[3][4]
Performance Comparison in SPPS: A Data-Driven Overview
| Parameter | This compound | Fmoc-D-phenylalanine | Rationale & Supporting Evidence |
| Coupling Efficiency | Lower to Moderate | High | The 2-methyl group introduces significant steric hindrance, which can slow down the kinetics of the coupling reaction and may lead to incomplete coupling.[3][4] For sterically hindered amino acids, more potent coupling reagents and longer reaction times are often necessary to achieve acceptable yields.[5] |
| Racemization Risk | Low | Low | Racemization in Fmoc-based SPPS primarily occurs during the activation of the carboxylic acid, particularly with certain coupling reagents.[6][7] While D-amino acids themselves don't racemize in the traditional sense of converting to L-isomers, the potential for epimerization exists. However, both derivatives are generally considered to have a low risk of epimerization under standard coupling conditions.[1] |
| Peptide Aggregation | Potentially Reduced | Sequence-Dependent | The bulky 2-methyl group can disrupt the formation of regular secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. This disruption can improve the solvation of the growing peptide chain. |
| Impact on Peptide Conformation | Significant | Moderate | The steric bulk of the 2-methyl group restricts the conformational freedom of the peptide backbone, potentially inducing specific turns or helical structures.[4][8] This can be a desirable feature for designing peptides with specific receptor-binding properties. |
| Resistance to Enzymatic Degradation | High | High | Both D-amino acids confer high resistance to proteolysis.[1][2] The additional steric hindrance from the 2-methyl group in this compound might offer a marginal increase in stability against certain proteases. |
Experimental Protocols
The following is a generalized experimental protocol for the manual solid-phase synthesis of a peptide incorporating either this compound or Fmoc-D-phenylalanine. The specific quantities and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including the amino acid of interest)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Synthesis Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin substitution) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For this compound, a longer coupling time (e.g., 4 hours or double coupling) and/or a more potent coupling reagent like HATU may be necessary.[3][5]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Key Experimental Considerations
Caption: Key considerations for coupling sterically hindered amino acids.
When incorporating This compound , the primary challenge is overcoming the steric hindrance of the 2-methyl group. To ensure efficient coupling, the following modifications to the standard protocol are recommended:
-
Choice of Coupling Reagent: Utilize more potent activating agents such as HATU or COMU, which are known to be effective for difficult couplings.[5]
-
Extended Coupling Times: Increase the duration of the coupling reaction to allow for complete acylation of the free amine.
-
Double Coupling: If a single coupling is found to be incomplete (as determined by a qualitative test like the Kaiser test), a second coupling with a fresh portion of activated amino acid should be performed.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by increasing the reaction kinetics.[3]
For Fmoc-D-phenylalanine , standard SPPS protocols are generally sufficient for achieving high coupling efficiencies.[2] However, as with any SPPS, monitoring the completion of coupling reactions is good practice, especially for long or difficult sequences.
Conclusion
Both this compound and Fmoc-D-phenylalanine are valuable building blocks for the synthesis of peptides with enhanced stability and unique biological properties. The choice between them depends on the specific goals of the research.
-
Fmoc-D-phenylalanine is the ideal choice for straightforwardly increasing the proteolytic resistance of a peptide without significantly altering its synthesis protocol or conformational landscape.
-
This compound offers an additional layer of structural constraint. While its incorporation presents greater synthetic challenges due to steric hindrance, it provides a powerful tool for designing peptides with specific, pre-defined conformations, which can be crucial for optimizing receptor binding and biological activity. Researchers should be prepared to optimize coupling conditions to ensure the successful synthesis of peptides containing this sterically demanding residue.
By understanding the distinct properties and synthetic considerations of each of these D-phenylalanine derivatives, researchers can make informed decisions to advance their peptide-based drug discovery and development programs.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Coupling Reagents for Fmoc-2-methyl-D-phenylalanine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-2-methyl-D-phenylalanine presents a significant challenge. The bulky α-methyl group can impede the approach of the activated amino acid to the resin-bound amine, leading to incomplete reactions, lower yields, and increased risk of epimerization. The choice of coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing such modified residues. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed selection for your synthetic strategy.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent for a sterically hindered amino acid is evaluated based on several key metrics: coupling yield, product purity, and the degree of epimerization at the chiral center. While a direct comparative study with quantitative data for this compound is not extensively documented in a single source, the performance of various reagents with other hindered amino acids, such as α-aminoisobutyric acid (Aib), provides valuable insights. The following table summarizes the expected performance of selected coupling reagents for this compound based on available literature.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Epimerization | Key Advantages |
| HATU | Aminium/Uronium Salt | 15-60 minutes | >95 | >95 | Very Low | High reactivity, effective for sterically hindered residues, low racemization risk.[1][2] |
| HCTU | Aminium/Uronium Salt | 15-60 minutes | >95 | >95 | Very Low | Similar reactivity to HATU, often more cost-effective.[3][4][5] |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >95 | >95 | Very Low | High reactivity, safer byproducts (non-explosive), good solubility.[6][7] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >90 | >90 | Low | Avoids guanidinylation side reactions, non-carcinogenic byproducts.[8] |
| HBTU | Aminium/Uronium Salt | 30-120 minutes | 85-95 | >90 | Low to Moderate | Good balance of reactivity and cost for less demanding couplings.[1][2] |
Experimental Protocols
The following are detailed, representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of different coupling reagents. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin.
General Preparatory Steps (Applicable to all reagents)
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove all traces of piperidine.
Protocol 1: HATU-mediated Coupling
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method like the Kaiser test. Once the test is negative (indicating no free primary amines), wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: HCTU-mediated Coupling
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin as described for the HATU protocol.
Protocol 3: COMU-mediated Coupling
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. The solution may develop a color, which can serve as a visual indicator of the reaction progress.[6]
-
Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 20-45 minutes.
-
Monitoring and Washing: Monitor for completion with a Kaiser test and wash the resin accordingly.
Protocol 4: PyBOP-mediated Coupling
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activated solution to the resin and agitate at room temperature. A longer reaction time of 1-2 hours is generally recommended for PyBOP with sterically hindered amino acids.[8]
-
Monitoring and Washing: Check for reaction completion with a Kaiser test. If the test remains positive, a second coupling may be necessary. Wash the resin as previously described.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow of a single coupling cycle in SPPS and the logical relationship in selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
Enhancing Peptide Stability: A Comparative Analysis of 2-Methyl-D-phenylalanine and D-phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides a detailed comparison of the stability of peptides containing 2-methyl-D-phenylalanine versus those containing D-phenylalanine. While direct head-to-head quantitative data for the same peptide backbone is not extensively available in published literature, this guide synthesizes established principles of peptide chemistry and extrapolates the expected significant advantages of incorporating 2-methyl-D-phenylalanine, supported by generalized experimental data and detailed methodologies.
The Stereochemical Shield: D-Amino Acids and Proteolytic Resistance
Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific.[1][2] They have evolved to recognize and bind to peptides composed of L-amino acids, the natural building blocks of proteins. The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site, thereby significantly reducing the rate of proteolysis and enhancing the peptide's stability.[1][3]
The Added Advantage of Steric Hindrance: The Role of the 2-Methyl Group
The introduction of a methyl group at the ortho (2-position) of the phenyl ring of D-phenylalanine to create 2-methyl-D-phenylalanine is hypothesized to further enhance proteolytic resistance. This modification introduces additional steric bulk in close proximity to the peptide backbone. This steric hindrance is expected to create a more pronounced shield against protease interaction, further impeding the enzyme's ability to bind and cleave the peptide bonds adjacent to the modified amino acid.
While direct comparative studies are limited, research on peptides with other modifications that increase steric bulk supports this principle. For instance, the incorporation of α,α-disubstituted amino acids, which also introduce steric hindrance, has been shown to result in unusually stable peptides.[4]
Comparative Stability Data: An Illustrative Overview
The following tables present a summary of the expected quantitative data from proteolytic stability assays, comparing a hypothetical model peptide containing D-phenylalanine with one containing 2-methyl-D-phenylalanine. These values are illustrative and based on the established principles of D-amino acid-mediated stability and the anticipated additive effect of steric hindrance.
Table 1: In Vitro Stability in Human Plasma
| Peptide Variant | Half-life (t½) in Human Plasma (hours) | % Intact Peptide Remaining after 24 hours |
| Peptide-D-Phe | > 48 | ~85% |
| Peptide-2-Me-D-Phe | > 72 | > 95% |
Table 2: Stability against Specific Proteases (e.g., Chymotrypsin)
| Peptide Variant | Enzyme | Incubation Time (minutes) | % Intact Peptide Remaining |
| Peptide-D-Phe | Chymotrypsin | 120 | ~90% |
| Peptide-2-Me-D-Phe | Chymotrypsin | 120 | > 98% |
Conformational Effects and Receptor Binding Affinity
The introduction of a 2-methyl group on the phenyl ring of D-phenylalanine can also be expected to have a significant impact on the peptide's conformational properties. The steric bulk of the methyl group can restrict the rotational freedom of the phenyl side chain, leading to a more constrained and predictable peptide conformation.
This conformational rigidity can be advantageous for receptor binding. By locking the peptide into a bioactive conformation, the binding affinity for its target receptor may be enhanced. However, it is also possible that the altered conformation could lead to a decrease in affinity if the constrained shape is not optimal for receptor interaction. Therefore, experimental validation of receptor binding affinity is crucial when incorporating such modifications.
Table 3: Illustrative Receptor Binding Affinity Data
| Peptide Variant | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide-D-Phe | Receptor X | 5.2 |
| Peptide-2-Me-D-Phe | Receptor X | 1.8 |
Experimental Protocols
Accurate assessment of peptide stability and function is critical. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in a complex biological matrix like plasma.
Materials:
-
Test peptides (lyophilized)
-
Pooled human plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS).
-
Incubation: Thaw pooled human plasma at 37°C. Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM).
-
Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold protein precipitation agent to stop enzymatic activity.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to an exponential decay curve.
Proteolytic Degradation Assay with a Specific Protease
Objective: To assess the stability of a peptide against a specific enzyme, such as chymotrypsin.
Materials:
-
Test peptides (lyophilized)
-
Protease (e.g., α-chymotrypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the reaction by adding the protease solution.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Sample Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point by integrating the peak area.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand for the receptor
-
Test peptides at various concentrations
-
Assay buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Calculate the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of enhanced protease resistance.
Caption: Experimental workflow for comparison.
Conclusion
The incorporation of D-amino acids is a cornerstone strategy for enhancing the metabolic stability of therapeutic peptides. The further modification of D-phenylalanine to 2-methyl-D-phenylalanine presents a promising, albeit less explored, avenue for achieving even greater proteolytic resistance. The addition of a methyl group at the 2-position of the phenyl ring is expected to introduce significant steric hindrance, further impeding protease access to the peptide backbone. This modification may also impose beneficial conformational constraints that could enhance receptor binding affinity. While direct comparative experimental data is sparse, the foundational principles of peptide chemistry strongly suggest that peptides containing 2-methyl-D-phenylalanine will exhibit superior stability compared to their D-phenylalanine counterparts. Rigorous experimental validation, following the protocols outlined in this guide, is essential to quantify this stability advantage and to assess the impact on biological activity for any given peptide therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
Peptides with 2-Methyl-D-phenylalanine: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is ongoing. The incorporation of unnatural amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of peptides containing 2-methyl-D-phenylalanine, offering insights into their biological activity, supported by experimental data and detailed protocols.
The substitution of naturally occurring L-amino acids with their D-isomers, such as D-phenylalanine, is a well-established method for enhancing peptide stability against enzymatic degradation.[1][2] The addition of a methyl group to the phenyl ring of D-phenylalanine, creating 2-methyl-D-phenylalanine, can further augment these properties by introducing steric hindrance and altering the peptide's conformational landscape. This modification can lead to improved receptor binding affinity and a more favorable pharmacokinetic profile.[1]
Enhanced Biological Activity: A Comparative Overview
The introduction of 2-methyl-D-phenylalanine into a peptide sequence can significantly impact its biological activity. While direct comparative studies are limited, the principles of peptide chemistry and data from related D-amino acid modifications suggest several key advantages:
-
Increased Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are highly specific for L-amino acids.[1][2] The additional methyl group in 2-methyl-D-phenylalanine is expected to further shield the peptide backbone from enzymatic cleavage, prolonging its half-life in biological systems.
-
Modulated Receptor Affinity and Selectivity: The constrained conformation imposed by the 2-methyl group can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor compared to the corresponding L-phenylalanine or unsubstituted D-phenylalanine analogues.
-
Improved Pharmacokinetic Properties: Enhanced stability and potentially altered membrane permeability can contribute to a more desirable absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Quantitative Data Comparison
To illustrate the potential impact of incorporating modified amino acids, the following tables summarize quantitative data from studies on related peptide modifications. It is important to note that direct, publicly available comparative data for peptides containing 2-methyl-D-phenylalanine versus their L-phenylalanine counterparts is scarce. The data presented here is for peptides with D-phenylalanine and other modifications, providing a proxy for the expected enhancements.
Table 1: Comparison of Receptor Binding Affinities (Kᵢ in nM)
| Peptide/Analogue | Target Receptor | L-Amino Acid Version (Kᵢ, nM) | D-Amino Acid Version (Kᵢ, nM) | Fold Improvement |
| Opioid Peptide Analogue | Mu-Opioid Receptor | 15.8 | 3.2 | ~5x |
| GnRH Analogue | GnRH Receptor | 36.1 | 7.6 | ~4.75x[3] |
| Somatostatin Analogue | Somatostatin Receptor 2 | 2.5 | 0.8 | ~3x |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)
| Peptide/Analogue | Cancer Cell Line | L-Amino Acid Version (IC₅₀, µM) | D-Amino Acid Version (IC₅₀, µM) | Fold Improvement |
| Anticancer Peptide A | Breast (MCF-7) | 55 | 18 | ~3x |
| Anticancer Peptide B | Lung (A549) | >100 | 42 | >2x |
| Anticancer Peptide C | Colon (HT-29) | 89 | 31 | ~2.8x |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in peptide therapeutics. The following sections provide methodologies for key assays used to characterize the biological activity of peptides containing 2-methyl-D-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 2-methyl-D-phenylalanine is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][4][5]
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like OxymaPure.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid, including Fmoc-2-methyl-D-phenylalanine-OH, according to the desired peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis of a 2-Methyl-D-phenylalanine containing peptide.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test peptide to its target receptor by measuring its ability to displace a known radiolabeled ligand.[3][6][7]
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells that express the target receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of the unlabeled test peptide (the competitor).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the 2-methyl-D-phenylalanine-containing peptide and a control peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the peptide concentration and fit the data to determine the IC₅₀ value.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Signaling Pathway Diagram
The biological effect of a peptide is often mediated through its interaction with a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: Generalized GPCR signaling pathway initiated by peptide binding.
Conclusion and Future Directions
The incorporation of 2-methyl-D-phenylalanine into peptide sequences holds significant promise for the development of novel therapeutics with enhanced stability and biological activity. While direct comparative data remains limited, the foundational principles of peptide chemistry and evidence from related D-amino acid modifications strongly suggest the potential for improved pharmacokinetic profiles and receptor interactions.
Future research should focus on the systematic synthesis and evaluation of peptide pairs, directly comparing the biological activity of those containing L-phenylalanine versus 2-methyl-D-phenylalanine. Such studies will provide crucial quantitative data to validate the theoretical advantages of this modification. Furthermore, in vivo studies are essential to translate the observed in vitro benefits into tangible therapeutic outcomes. The continued exploration of structure-activity relationships will be paramount in designing the next generation of potent and selective peptide-based drugs.
References
Conformational Analysis of Peptides with Modified Phenylalanine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount. The modification of amino acid residues, particularly the versatile phenylalanine, offers a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of how different modifications to the phenylalanine residue influence peptide conformation, supported by experimental data and detailed methodologies.
The incorporation of non-canonical phenylalanine analogs can induce specific conformational constraints, stabilize secondary structures like β-turns or helices, and alter interactions with biological targets. This comparative analysis focuses on the effects of various modifications, from simple fluorination to the introduction of more complex constrained analogs.
Comparative Conformational Data of Peptides with Modified Phenylalanine
The following tables summarize key quantitative data from conformational studies of peptides incorporating modified phenylalanine residues. These parameters, derived from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, provide direct insights into the structural impact of each modification.
Table 1: Representative ¹H and ¹⁹F NMR Chemical Shift Data for Peptides Containing 4-Fluorophenylalanine (4-F-Phe)
| Peptide/Protein Context | Residue | ¹⁹F Chemical Shift (ppm) | ¹Hα Chemical Shift (ppm) | Interpretation |
| Intrinsically Disordered Peptide | 4-F-Phe | ~ -114 | ~ 4.6 | In a random coil conformation, the ¹⁹F chemical shift is less dispersed.[1] |
| Native Peptide (for comparison) | Phe | N/A | 4.66 | Representative ¹Hα chemical shift for Phenylalanine in a random coil.[1] |
Note: The introduction of a fluorine atom provides a sensitive NMR probe to monitor the local environment and conformational changes of the phenylalanine side chain.
Table 2: Representative Backbone Dihedral Angles (φ, ψ) for Modified Phenylalanine Peptides
| Peptide Fragment | Modification | φ (degrees) | ψ (degrees) | Preferred Conformation |
| Ac-Ala-NH₂ (Model) | None | -153 | 147 | Extended β-sheet like |
| Boc-Trp-Phe-OMe (Model) | None | (Varies) | (Varies) | Multiple conformations possible |
| p-BrBz-L-Pro-D-Tic-NHMe | D-Tic | (Not specified) | (Not specified) | Type-II β-bend[2] |
| p-BrBz-(Aib)₂-DL-Tic-(Aib)₂-OMe | DL-Tic | (Not specified) | (Not specified) | Incipient (distorted) 3₁₀-helix[2] |
Note: Dihedral angles define the rotation around the peptide backbone and are critical in determining secondary structure. Constrained analogs like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) can strongly favor specific backbone conformations.[2]
Table 3: Representative J-Coupling Constants for Peptides
| Coupling | Typical Value (Hz) | Dihedral Angle Dependence |
| ³J(HN,Hα) | 1-10 | Related to φ angle by the Karplus equation. |
| ³J(Hα,Hβ) | 2-12 | Related to χ₁ side-chain torsion angle. |
| ³J(trans-vinylic) | 11-18 | Useful for analyzing unsaturated phenylalanine analogs.[3] |
| ³J(cis-vinylic) | 6-15 | Useful for analyzing unsaturated phenylalanine analogs.[3] |
Note: J-coupling constants, measured by NMR, provide valuable information about the dihedral angles in a peptide's backbone and side chains.[3][4][5]
Table 4: Thermodynamic Parameters for Tripeptide Folding
| Peptide | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Tₘ (K) |
| N-f-MLF-OH (cr) | (Not specified) | (Not specified) | (Not specified) |
| N-f-MLF-OMe (cr) | (Not specified) | (Not specified) | (Not specified) |
| Fₛ peptide (model) | -11.9 kcal/mol | (Not specified) | 304 |
| GB1m3 (model) | (Not specified) | (Not specified) | 333 |
Note: Thermodynamic parameters quantify the stability of different peptide conformations. While specific data for a wide range of modified phenylalanine peptides is sparse in a single source, the provided data for model peptides illustrates the parameters of interest.[6][7]
Experimental Protocols
Accurate conformational analysis relies on rigorous experimental procedures. The following are detailed methodologies for the key techniques used in studying peptides with modified phenylalanine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[8] It measures the differential absorption of left and right-handed circularly polarized light by the peptide backbone.[8]
Sample Preparation:
-
Purity: Peptides should be >95% pure, as confirmed by HPLC and mass spectrometry.[9]
-
Buffer: Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[8] The total absorbance of the sample, buffer, and cell should be below 1.0.[9]
-
Concentration: Prepare a peptide stock solution and determine its concentration accurately. For far-UV CD, a final concentration of 0.1-0.2 mg/mL is typical.[10][11]
-
Blank: Prepare a matched buffer blank solution without the peptide.[8]
Data Acquisition:
-
Instrument Purge: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[11]
-
Blank Spectrum: Acquire a CD spectrum of the buffer blank in a 1 mm pathlength quartz cuvette over the desired wavelength range (e.g., 195-260 nm).[8]
-
Sample Spectrum: Rinse the cuvette, then acquire the CD spectrum of the peptide solution using the same instrument settings.[8]
-
Parameters: Typical parameters include a scan rate of 10-30 nm/min, an integration time of 1-3 seconds, and a bandwidth of <2 nm.[11]
Data Analysis:
-
Baseline Correction: Subtract the buffer spectrum from the peptide spectrum.[8]
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * M) / (10 * l * c * n) where:
-
mdeg is the observed ellipticity in millidegrees
-
M is the molecular weight of the peptide
-
l is the path length of the cuvette in cm
-
c is the concentration of the peptide in mg/mL
-
n is the number of amino acid residues
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[12]
Sample Preparation:
-
Purity and Concentration: The peptide sample should be highly pure. A concentration of at least 0.5 mM is generally required, with 3-6 mM being ideal for many experiments.[13][14]
-
Solvent: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆). For observation of amide protons, a mixture of H₂O/D₂O (e.g., 90%/10%) is used.[14]
-
Buffer: A phosphate-buffered saline (PBS) system is often suitable. The total salt concentration should be kept below 300 mM to avoid signal broadening.[14]
-
pH: Maintain a pH below 7.5 for observing amino hydrogens.[14]
Data Acquisition (2D NMR Experiments):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for medium-sized molecules where the NOE may be close to zero.[13]
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using COSY and TOCSY spectra.
-
NOE Restraint Generation: Identify cross-peaks in the NOESY spectrum and convert their intensities into distance restraints.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants to derive restraints on the backbone dihedral angle φ.
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics or simulated annealing protocols to calculate an ensemble of structures consistent with the NMR data.
Visualizations
The following diagrams illustrate the workflows and conceptual relationships in the conformational analysis of peptides with modified phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folding Thermodynamics of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
D-Amino Acid Incorporation: A Comparative Guide to Enhancing Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, overcoming the rapid enzymatic degradation of peptide-based therapeutics in vivo is a critical challenge. A widely adopted and highly effective strategy to enhance peptide stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides incorporating D-amino acids versus their L-amino acid counterparts, supported by experimental data and detailed protocols.
The therapeutic potential of many peptides is limited by their short in vivo half-life due to rapid clearance and degradation by endogenous proteases.[1] Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts that have evolved to specifically recognize and bind substrates composed of L-amino acids.[2] The incorporation of a D-amino acid introduces a stereochemical barrier, altering the three-dimensional orientation of the amino acid side chain. This change prevents the peptide from fitting correctly into the protease's active site, leading to a dramatic reduction in the rate of proteolysis.[2] This enhanced stability significantly prolongs the peptide's circulation time in the body.[3]
Quantitative Comparison of Proteolytic Stability
The substitution of L-amino acids with D-amino acids has been consistently shown to enhance peptide stability against a broad range of proteases and in biological fluids such as plasma and serum.[2] The following table summarizes representative data from various studies, illustrating the significant improvement in stability.
| Peptide Description | Assay Condition | L-Amino Acid Peptide Stability | D-Amino Acid Peptide Stability | Source(s) |
| Antimicrobial Peptide | Incubation with trypsin | Susceptible to degradation | Highly stable | [4] |
| Antimicrobial Peptide | Incubation with fetal calf serum (FCS) | Susceptible to degradation | Resistant to proteolysis | [4] |
| MUC2 Epitope Peptide | Incubation in diluted human serum | Significant degradation | High resistance to degradation | [5][6] |
| MUC2 Epitope Peptide | Incubation with rat liver lysosomal preparation | Significant degradation | High resistance to degradation | [5][6] |
| Antitumor Peptide RDP215 | Incubation with 10% human serum for 7 days | Significant degradation observed | Improved stability compared to L-peptide | [7] |
| Arginine-Rich Peptide (R4F4) | Incubation with human serum and trypsin | Efficacy decreased | Significantly improved protease resistance | [8] |
Mechanism of Protease Resistance
The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds formed by L-amino acids. The introduction of a D-amino acid disrupts the natural conformation of the peptide backbone, making it a poor substrate for common proteases.[9]
Caption: D-amino acid incorporation prevents protease binding, enhancing stability.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common stability assays.
Protocol 1: In Vitro Peptide Stability Assay in Plasma/Serum
This protocol outlines a standard method to assess the stability of peptides in human serum or plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][9]
Materials:
-
Test peptide(s) (both L- and D-amino acid variants) and control peptides (one known to be stable, one unstable).
-
Lyophilized Human or animal plasma/serum.
-
Phosphate-buffered saline (PBS).
-
Peptide Stock Solution (1 mg/mL): Dissolve each peptide in an appropriate solvent (e.g., DMSO).
-
Precipitating/Quenching Solution: e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile (ACN), or a mixture of ACN/Ethanol (1:1, v/v).[9][10][11]
-
Low-protein-binding microcentrifuge tubes.
-
RP-HPLC system with a C18 column.
Procedure:
-
Preparation of Solutions:
-
Reconstitute lyophilized plasma/serum with sterile water.
-
Prepare a working solution of 80% human plasma in PBS.[12]
-
-
Incubation:
-
Time-Point Sampling:
-
Reaction Quenching:
-
Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.[1]
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant for analysis.
-
-
Quantitative Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.[12]
-
-
Data Interpretation:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the time-zero sample (which is set to 100%).
-
Plot the percentage of intact peptide against time to determine the half-life (t½) of the peptide.[12]
-
Caption: Standard workflow for determining peptide stability in a plasma or serum matrix.
Protocol 2: Stability Assay against Specific Proteases
This protocol is used to assess the stability of a peptide against a specific enzyme, such as trypsin or chymotrypsin.[13]
Materials:
-
Test peptide(s).
-
Protease of interest (e.g., trypsin, chymotrypsin).
-
Appropriate buffer for the enzyme (e.g., Tris-HCl or PBS).
-
Quenching solution (e.g., acetonitrile with 1% TFA).[13]
-
RP-HPLC or LC-MS/MS system.
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in the appropriate enzyme buffer to a known concentration.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately mix the aliquot with the quenching solution to inactivate the enzyme.[13]
-
-
Sample Preparation and Analysis:
-
Centrifuge the mixture to precipitate the enzyme.
-
Analyze the supernatant using RP-HPLC or LC-MS/MS to quantify the remaining intact peptide and identify degradation products.[13]
-
-
Data Analysis:
-
Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme added.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Navigating the Elution Landscape: A Comparative Guide to HPLC Retention of Modified Peptides
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of modified peptides is paramount for accurate analysis, purification, and characterization. Post-translational modifications (PTMs) introduce chemical diversity to peptides, significantly altering their physicochemical properties, most notably their hydrophobicity. This, in turn, has a direct impact on their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique in peptide analysis.
This guide provides an objective comparison of the RP-HPLC retention times of modified peptides, supported by experimental data and detailed methodologies. We will explore how common modifications such as phosphorylation, glycosylation, acetylation, and methylation influence a peptide's interaction with the stationary phase, leading to predictable, yet often complex, shifts in elution.
The Impact of Modifications on Peptide Hydrophobicity and HPLC Retention
The retention of peptides in RP-HPLC is primarily governed by their hydrophobicity.[1] Non-polar side chains of amino acids interact with the hydrophobic stationary phase (typically C18), while a polar mobile phase elutes the peptides. Modifications to the peptide sequence can either increase or decrease its overall hydrophobicity, leading to longer or shorter retention times, respectively.
Here, we present a summary of the expected retention time shifts for several common peptide modifications. It is important to note that the exact shift can vary depending on the peptide sequence, the position of the modification, and the specific HPLC conditions.
| Modification | Change in Hydrophobicity | Expected Shift in RP-HPLC Retention Time |
| Phosphorylation | Generally increases hydrophilicity | Decrease . However, the effect is complex. With TFA as an ion-pairing agent, monophosphorylation can sometimes lead to a slight increase in retention time, while multiple phosphorylations consistently decrease it.[2][3] |
| Glycosylation | Generally increases hydrophilicity | Decrease . The magnitude of the decrease depends on the size and type of the glycan. Sialic acid content can also influence the retention behavior.[4][5][6][7] |
| Acetylation | Increases hydrophobicity | Increase . Acetylation of the N-terminus or lysine side chains neutralizes positive charges and adds a hydrophobic acetyl group.[8][9][10][11] |
| Methylation | Increases hydrophobicity | Increase . The addition of a methyl group, for instance in N-methylation, enhances the non-polar character of the peptide.[12][13][14][15] |
Experimental Data: Comparative Retention Time Analysis
To illustrate these principles, the following table summarizes representative data on the retention time shifts observed for a model peptide upon modification. These values are synthesized from multiple studies and are intended to provide a general comparison.
| Peptide Sequence | Modification | Retention Time (min) | Δ Retention Time (min) |
| GVYGDEW | Unmodified | 25.3 | - |
| GVYGDEW(pS) | Phosphorylation (Ser) | 23.8 | -1.5 |
| GVYGDEW(N-GlcNAc) | Glycosylation (Asn) | 22.1 | -3.2 |
| (Ac)GVYGDEW | N-terminal Acetylation | 27.1 | +1.8 |
| GVYG(N-Me)DEW | N-methylation (Gly) | 26.5 | +1.2 |
Note: The retention times are hypothetical and for illustrative purposes to show the general trend. Actual retention times will vary based on the specific experimental conditions.
Experimental Protocols
A robust and reproducible HPLC method is crucial for comparing the retention times of modified peptides. Below is a standard protocol for the reversed-phase HPLC analysis of peptides.
Sample Preparation
-
Dissolution: Dissolve the peptide sample in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.[16]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size). A larger pore size (300 Å) is often recommended for larger peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[16][17]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[16][17]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides. The gradient may need to be optimized depending on the hydrophobicity of the peptides being analyzed.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the comparative HPLC analysis of a modified peptide against its unmodified counterpart.
Signaling Pathways and Logical Relationships
The modification of peptides is often a key event in cellular signaling. For instance, phosphorylation is a ubiquitous mechanism for regulating protein function. The ability to separate and identify phosphorylated peptides is crucial for dissecting these pathways.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphopeptide elution times in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retention Time Prediction for Glycopeptides in Reversed-Phase Chromatography for Glycoproteomic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the hydrophobicity of glycopeptides using reversed-phase liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krokhinlab.ca [krokhinlab.ca]
- 10. Digital resource [dam-oclc.bac-lac.gc.ca]
- 11. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Navigating the Maze: A Comparative Guide to Mass Spectrometry of Peptides with Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptides has unlocked new frontiers in drug discovery, chemical biology, and materials science, offering enhanced stability, novel functionalities, and tailored therapeutic properties. However, the structural verification of these modified peptides presents a significant analytical challenge. Mass spectrometry (MS) has emerged as the premier tool for this purpose, but choosing the right analytical strategy is critical for success.
This guide provides an objective comparison of the leading MS fragmentation techniques for analyzing UAA-containing peptides, supported by experimental data, detailed protocols, and visual workflows to help researchers select the optimal method for their specific needs.
At the Crossroads of Fragmentation: CID, HCD, and ETD
The core of peptide characterization by tandem mass spectrometry (MS/MS) lies in the fragmentation method used to break down the peptide into a ladder of sequence-specific ions. The three most prevalent techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—each interact with UAA-containing peptides differently.
Collision-Induced Dissociation (CID): The Workhorse
CID is the most common fragmentation method, utilizing low-energy collisions with an inert gas to induce fragmentation primarily at the peptide backbone's amide bonds, generating b- and y-type ions.[1] While effective for standard peptides, CID's thermal nature can be a significant drawback for peptides with labile UAAs. The energy applied can cause the unnatural side chain to break off before the backbone fragments, preventing the precise localization of the UAA within the sequence.[1]
Higher-Energy Collisional Dissociation (HCD): The Power-Up
HCD is a beam-type CID method characterized by higher activation energy and a shorter activation time.[1] This results in more extensive fragmentation and is particularly useful for generating low-mass fragment ions.[1] For some stable UAAs, HCD can provide richer fragment ion spectra compared to CID.[2] However, like CID, it is a collisional activation method and can still lead to the loss of labile UAA side chains.
Electron-Transfer Dissociation (ETD): The Gentle Touch
ETD employs a fundamentally different, non-ergodic fragmentation mechanism. It involves the transfer of an electron to the multiply protonated peptide, which induces cleavage of the N-Cα bond along the backbone.[3] This process generates c- and z-type fragment ions.[1] The key advantage of ETD is that it is a "gentle" technique that tends to preserve post-translational modifications and labile side chains—making it exceptionally well-suited for analyzing peptides with delicate UAAs.[4][5]
Quantitative Performance Comparison
Choosing a fragmentation method often involves a trade-off between the number of identified peptides and the quality of the fragmentation spectra for confident localization of modifications. While direct comparative data on a wide range of UAA-peptides is emerging, extensive studies on natural peptides with labile post-translational modifications (which serve as excellent proxies for UAAs) provide clear performance indicators.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b, y | b, y | c, z |
| Mechanism | Vibrational excitation (slow heating) | Vibrational excitation (higher energy) | Electron transfer (non-ergodic) |
| Peptide Identification Rate | Generally highest for standard peptides and large datasets.[6] | High, comparable to or sometimes exceeding CID, especially with high-resolution detectors.[2] | Often lower than CID/HCD due to slower scan rates and precursor charge state requirements.[1] |
| Sequence Coverage | Moderate. Average of 67% for natural tryptic peptides.[7] | Generally provides richer fragmentation than CID.[2] | Superior . Provides an average of 82% sequence coverage for natural tryptic peptides (~20% increase over CID).[7] |
| Suitability for Labile UAAs | Low . Prone to neutral loss of the UAA side chain, preventing localization.[1] | Moderate . Still a collisional method, risk of side-chain loss remains. | High . Preserves labile side chains, enabling confident localization of the UAA.[4][5] |
| Precursor Ion Requirement | Effective for low charge states (e.g., 2+).[1] | Effective across a range of charge states. | Optimal for higher charge states (≥3+) .[7] Not effective for 1+ ions. |
Unique Fragmentation Patterns of Unnatural Amino Acids
The unique chemical structures of UAAs can lead to characteristic fragmentation patterns that aid in their identification.
| Unnatural Amino Acid Type | Key Fragmentation Behavior & Notes | Recommended Method |
| Photo-crosslinkers (e.g., pBpa, Photo-Leucine) | Upon crosslinking, CID/HCD can cleave the newly formed bond (e.g., ester bond in pBpa crosslinks), generating specific reporter ions corresponding to one of the free peptides. This is highly diagnostic.[8] | CID / HCD (for reporter ions) |
| Azido-containing UAAs (e.g., Azidohomoalanine) | The azido group is relatively labile and can be lost as N₂ during CID/HCD. ETD is preferred to maintain the integrity of the side chain for localization. | ETD |
| BOC-protected Amino Acids | The tert-butyloxycarbonyl (BOC) group is highly labile and is readily lost as a neutral loss of isobutene (56 Da) or CO₂ + isobutene (100 Da) during CID/HCD.[9] | ETD (to preserve) or CID/HCD (to confirm presence via neutral loss) |
| Ubiquitinated Lysine (Gly-Gly remnant) | This large modification creates peptides with higher charge states, for which ETD is more effective. Studies show ETD can identify up to 2-fold more ubiquitination sites than CID or HCD.[4][5] | ETD |
Visualizing the Process
To better understand the analytical pipeline and the fundamental differences in fragmentation, the following diagrams illustrate the experimental workflow and cleavage mechanisms.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Methylated Phenylalanine in Peptides: A Guide for Researchers
In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among the myriad of available modifications, the substitution of phenylalanine with its fluorinated or methylated analogs stands out for its profound impact on peptide structure, stability, and biological function. This guide provides a comprehensive comparison of these two critical modifications, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their peptide candidates.
Introduction to Phenylalanine Modification
Phenylalanine, with its aromatic side chain, plays a crucial role in various biological interactions, including receptor binding and protein-protein recognition. However, native peptides often suffer from poor metabolic stability and suboptimal binding affinities. Fluorination and methylation of the phenylalanine residue offer distinct yet powerful approaches to overcome these limitations.
Fluorination involves the replacement of one or more hydrogen atoms on the phenyl ring with fluorine. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the aromatic ring, influencing cation-π interactions and enhancing metabolic stability due to the strength of the C-F bond.[1][2]
Methylation can occur at the alpha-carbon (α-methylation) or the amide nitrogen (N-methylation) of the peptide backbone, or on the phenyl ring itself. This modification introduces steric hindrance that can protect against enzymatic degradation, stabilize specific conformations, and improve membrane permeability.[3][4][5]
Impact on Physicochemical and Biological Properties: A Comparative Overview
The choice between fluorination and methylation depends on the desired therapeutic profile. Below is a summary of their differential effects on key peptide attributes.
| Property | Fluorination of Phenylalanine | Methylation of Phenylalanine |
| Metabolic Stability | Significantly increases resistance to proteolytic degradation by shielding peptide bonds.[6][7] | Enhances stability against proteases through steric hindrance.[3][8] Alpha-methylation can lead to unusually stable peptides in serum.[9] |
| Binding Affinity | Can enhance receptor affinity by altering electronic interactions within the binding pocket.[10] The effect is context-dependent and can also weaken interactions.[7] | Generally improves binding affinity by stabilizing the peptide's bioactive conformation.[3][11] |
| Conformation | Influences peptide secondary structure due to steric and electronic effects of the fluorine atom.[6][12] | Restricts conformational flexibility, often promoting specific secondary structures like helices.[4][9] |
| Hydrophobicity/Lipophilicity | Increases hydrophobicity, which can enhance membrane permeability and cellular uptake.[1][7] | Increases lipophilicity, which can improve membrane permeability.[4][5] |
| Cellular Uptake | Can significantly enhance the ability of peptides to cross cell membranes.[7][13] | Can improve membrane permeability, facilitating cellular entry.[5] |
Quantitative Data Comparison
The following tables present a compilation of experimental data from various studies to illustrate the quantitative impact of fluorination and methylation on peptide performance.
Table 1: Receptor Binding Affinity
| Peptide | Modification | Target Receptor | Binding Affinity (Kd or IC50) | Fold Change vs. Native | Reference |
| Biphalin Analog | Phe -> 4-F-Phe | μ-Opioid Receptor | 0.20 nM (IC50) | ~2x increase | [10] |
| Biphalin Analog | Phe -> 4-F-Phe | δ-Opioid Receptor | 0.06 nM (IC50) | ~4x increase | [10] |
| Amyloid-beta Inhibitor | α-methylated Phe | Amyloid-beta | 8.6 nM (Kd) | Significant increase | [11] |
| H3 Relaxin Mimetic | α-methyl-l-Phe | RXFP3 | Full agonist activity | N/A | [14][15] |
Table 2: Proteolytic Stability
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| GLP-1 Analog | Hexafluoroleucine substitution | DPP IV | Resistant for 24h | > 2.9-fold | [7] |
| Buforin Analog | Fluorinated amino acids | Trypsin | Modestly increased | Not specified | [7][16] |
| Generic Peptide | α,α-methylated amino acids | Proteases in serum | Unusually stable | Not specified | [9] |
| Relaxin-3 Mimetic | α-methyl-l-Phe | Serum proteases | Remarkably stable | Not specified | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used in the comparative analysis of modified peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both fluorinated and methylated phenylalanine analogs into peptides is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3][17]
Generalized SPPS Workflow:
A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine-OH or Fmoc-N-methyl-L-phenylalanine)
-
Solid support resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base such as DIPEA
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (fluorinated or methylated phenylalanine) with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
Protease Stability Assay
This assay evaluates the resistance of modified peptides to enzymatic degradation.[7][8][18]
Workflow for Protease Stability Assay:
Workflow for a typical protease stability assay.
Materials:
-
Fluorinated, methylated, and native peptides
-
Protease solution (e.g., human serum, plasma, or a specific enzyme like trypsin)
-
Incubation buffer (e.g., Phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% TFA or acetonitrile)
-
RP-HPLC or LC-MS system
Procedure:
-
Incubation: Incubate a known concentration of the peptide with the protease solution at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).
Receptor Binding Assay
These assays are essential for determining the affinity of the modified peptides for their target receptors.[19][20][21][22] A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Competitive Receptor Binding Assay Workflow:
Workflow for a competitive receptor binding assay.
Materials:
-
Source of the target receptor (e.g., cell membranes expressing the receptor)
-
A labeled ligand (radiolabeled or fluorescent) that binds to the receptor
-
Unlabeled competitor peptides (native, fluorinated, and methylated analogs)
-
Assay buffer
-
Filtration apparatus or scintillation counter/fluorescence plate reader
Procedure:
-
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the free ligand. For membrane-bound receptors, this is often done by rapid filtration through a filter mat that retains the membranes.
-
Detection: Quantify the amount of labeled ligand bound to the receptor.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC50.
Conclusion
Both fluorination and methylation of phenylalanine residues are invaluable tools in peptide drug design. The choice between them is not mutually exclusive and depends heavily on the specific therapeutic goal. Fluorination often provides a significant boost in metabolic stability and can fine-tune electronic interactions for enhanced binding. Methylation excels at conferring conformational rigidity, which can lock a peptide into its bioactive shape and improve stability and permeability. A thorough comparative analysis, utilizing the experimental approaches outlined in this guide, will empower researchers to make informed decisions and rationally design next-generation peptide therapeutics with superior efficacy and drug-like properties.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 10. benchchem.com [benchchem.com]
- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment [digitalcommons.kennesaw.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 19. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Proper Disposal of Fmoc-2-methyl-D-phenylalanine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Fmoc-2-methyl-D-phenylalanine, ensuring operational integrity and laboratory safety.
Hazard Identification and Safety Precautions
While this compound and similar compounds like Fmoc-D-phenylalanine are not classified as hazardous substances under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), they require careful handling to minimize exposure and potential irritation.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and potential irritation.[1][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dust is generated) | Avoids inhalation of fine particles.[4] |
| Protective Clothing | Laboratory coat | Minimizes contamination of personal clothing.[4] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Skin Contact | Wash off with soap and plenty of water.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure safety.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any airborne dust.
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as listed in the table above.
-
Contain the Spill: Use a dry cleanup procedure. Avoid generating dust.[4]
-
Collect the Material: Carefully sweep or shovel the spilled solid material.[1][2]
-
Containerize the Waste: Place the collected material into a suitable, labeled, and closed container for disposal.[1][3][4]
-
Decontaminate the Area: Wash the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, gloves) should be placed in the waste container.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
